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  • Product: 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde
  • CAS: 109209-97-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. This document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel heterocyclic compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile.

Introduction and Molecular Structure

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde belongs to the flavanoid class of heterocyclic compounds, characterized by a C6-C3-C6 skeleton. The core of this molecule is the 3,4-dihydro-2H-chromene ring system, which is essentially a chroman moiety. This scaffold is prevalent in a variety of natural products and biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2][3] The presence of a phenyl group at the 2-position and a carbaldehyde (formyl) group at the 6-position of the chroman ring are key structural features that are expected to significantly influence its chemical reactivity and biological profile.

The phenyl substituent at the chiral center C2 suggests that this compound can exist as a pair of enantiomers, (R)- and (S)-2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. The stereochemistry at this position can have a profound impact on its interaction with biological targets.

Figure 1: Chemical structure of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for the target compound is scarce, its properties can be reliably predicted based on well-characterized related structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₆H₁₄O₂Based on the chemical structure.
Molecular Weight 238.28 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solidSimilar chromene derivatives are typically solids at room temperature.[4]
Melting Point 80-100 °CInferred from related 2-phenyl-dihydro-2H-chromene derivatives.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water.The aromatic rings and the aldehyde group confer lipophilicity, while the oxygen atoms provide some polarity.
logP ~3.5Estimated based on the structure, indicating moderate lipophilicity.

Spectroscopic Profile (Predicted)

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 9.8-9.9 ppm (s, 1H): Aldehydic proton (-CHO).

    • δ 7.2-7.8 ppm (m, 8H): Aromatic protons from the phenyl ring and the substituted benzene ring of the chroman moiety.

    • δ 5.2-5.4 ppm (dd, 1H): Proton at C2, coupled to the C3 protons.

    • δ 2.8-3.1 ppm (m, 2H): Methylene protons at C4.

    • δ 2.0-2.3 ppm (m, 2H): Methylene protons at C3.

    • Rationale: The chemical shifts are predicted based on data for similar 2-phenyl-2H-chromene derivatives and the known effects of substituents on aromatic rings.[5][6]

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~191 ppm: Carbonyl carbon of the aldehyde group.

    • δ 115-160 ppm: Aromatic and olefinic carbons.

    • δ ~78 ppm: Carbon at C2.

    • δ ~30 ppm: Carbon at C3.

    • δ ~25 ppm: Carbon at C4.

    • Rationale: Predicted based on the established chemical shifts for chromene and carbaldehyde moieties.[4][7]

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching.

    • ~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).[8]

    • ~1685 cm⁻¹: C=O stretching of the aromatic aldehyde.[8][9]

    • ~1600 and ~1480 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1230 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

    • Rationale: These are characteristic absorption bands for the functional groups present in the molecule.[10][11]

  • Mass Spectrometry (MS):

    • [M]⁺ at m/z 238: Molecular ion peak.

    • Characteristic fragments: Expect fragments corresponding to the loss of the formyl group (-CHO), and retro-Diels-Alder fragmentation of the dihydropyran ring.

Synthesis and Reaction Mechanisms

The synthesis of 2-phenyl-3,4-dihydro-2H-chromene derivatives can be achieved through several established synthetic routes. A plausible and efficient method for the synthesis of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde would involve a domino oxa-Michael/aldol condensation reaction.[12]

Proposed Synthetic Protocol:

This protocol is based on the reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde.

Step 1: Synthesis of 4-hydroxy-3-iodobenzaldehyde. This intermediate can be prepared from 4-hydroxybenzaldehyde via electrophilic iodination.

Step 2: Domino Oxa-Michael/Aldol Condensation.

  • To a solution of 4-hydroxy-3-iodobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add cinnamaldehyde (1.2 eq).

  • Add a catalytic amount of a base, such as 1,1,3,3-tetramethylguanidine (TMG) or piperidine (0.2 eq).[12]

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-hydroxy-3-iodobenzaldehyde 4-hydroxy-3-iodobenzaldehyde Reaction_Vessel Reaction_Vessel 4-hydroxy-3-iodobenzaldehyde->Reaction_Vessel Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Reaction_Vessel Toluene/Acetonitrile Toluene/Acetonitrile Toluene/Acetonitrile->Reaction_Vessel Base catalyst (TMG/Piperidine) Base catalyst (TMG/Piperidine) Base catalyst (TMG/Piperidine)->Reaction_Vessel 80-100 °C 80-100 °C 80-100 °C->Reaction_Vessel Quenching (NH4Cl) Quenching (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quenching (NH4Cl)->Extraction (EtOAc) Column Chromatography Column Chromatography Extraction (EtOAc)->Column Chromatography Final_Product 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde Column Chromatography->Final_Product Purified Product Reaction_Vessel->Quenching (NH4Cl) Domino Reaction

Figure 2: Proposed synthetic workflow for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

Chemical Reactivity

The chemical reactivity of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde is dictated by the aldehyde functional group and the chroman scaffold.

  • Reactions of the Aldehyde Group: The formyl group is expected to undergo typical aldehyde reactions, including:

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

    • Reduction: Can be reduced to the corresponding alcohol (6-hydroxymethyl derivative) using reducing agents such as sodium borohydride.

    • Nucleophilic Addition: Will react with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

    • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

    • Reductive Amination: Can be converted to an amine through reaction with an amine in the presence of a reducing agent.

    • Condensation Reactions: Can participate in condensation reactions with active methylene compounds to form various heterocyclic systems.

  • Reactions of the Chroman Ring: The dihydro-2H-chromene ring is relatively stable. However, the benzylic ether linkage can be susceptible to cleavage under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Potential Biological Activities and Applications

The 2-phenyl-3,4-dihydro-2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3]

  • Anticancer Activity: Many chromene derivatives have demonstrated potent anticancer properties.[2] The introduction of a formyl group could potentially enhance this activity by providing a site for further functionalization or by acting as a reactive center for covalent modification of biological targets.

  • Antimicrobial Activity: Chromene-based compounds have also been investigated for their antimicrobial effects.[2] The lipophilicity of the 2-phenyl group combined with the reactive aldehyde could contribute to activity against various bacterial and fungal strains.

  • Cyclooxygenase (COX) Inhibition: Certain 2-phenyl-4H-chromen-4-one derivatives have been identified as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications.[13][14] While the target molecule has a different oxidation state at the 4-position, the overall scaffold similarity warrants investigation into its anti-inflammatory potential.

  • Neuroprotective Effects: Some chroman derivatives are known for their neuroprotective properties. Further investigation into the potential of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde in this area could be a promising avenue of research.

The aldehyde functionality also serves as a synthetic handle for the preparation of a diverse library of derivatives, enabling structure-activity relationship (SAR) studies to optimize for a desired biological activity.

Conclusion

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde represents a promising, albeit currently under-investigated, heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Based on the extensive knowledge of related chromene derivatives, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The synthetic route proposed herein is robust and based on well-established methodologies. The predicted physicochemical and spectroscopic properties offer a valuable reference for its identification and characterization. Further experimental validation of these predictions and a thorough investigation of its pharmacological profile are warranted to fully elucidate the potential of this intriguing molecule.

References

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link][1][3]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8. [Link][2]

  • Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15-26. [Link][13]

  • Patel, K. D., et al. (2012). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. International Journal of Pharmaceutical Sciences and Research, 3(11), 4363-4368. [Link][15]

  • Li, J., et al. (2018). Palladium-catalyzed cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes: access to 2H-chromenes and 2H-quinolines. Chemical Communications, 54(74), 10442-10445. [Link][5]

  • Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15-26. [Link][14]

  • Kumar, A., et al. (2011). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Beilstein Journal of Organic Chemistry, 7, 1371-1377. [Link][12]

  • El-Sayed, M. A. A., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(2), 2973-2991. [Link][4]

  • University of Regensburg. Table of Characteristic IR Absorptions. [Link][8]

  • SpectraBase. (R)-2-Phenyl-6-methoxy-2H-chromene-3-carbaldehyde. [Link]

  • PubChem. (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde. [Link]

  • de Koning, C. B., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329-2366. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • Wang, W., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3585. [Link][6]

  • NMPPDB. 3-(4-hydroxyphenyl)-2-oxo-2H-chromene-6-carbaldehyde. [Link]

  • PubChem. 2-phenyl-3,4-dihydro-2H-chromene-3,4-diol. [Link]

  • Singh, R., et al. (2014). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 6(5), 334-340. [Link]

  • PubChem. 2-phenyl-2H-chromene. [Link]

  • PubChem. 3,4-dihydro-2H-chromene-2-carboxylate. [Link]

  • de Koning, C. B., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. [Link]

  • El-Atawy, M. A., et al. (2017). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Journal of Chemical Research, 41(1), 38-41. [Link][7]

  • Nikolova, P., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7609. [Link][10]

  • Touré, B. B., & Hall, D. G. (2009). Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. Journal of Organometallic Chemistry, 694(11), 1747-1753. [Link]

  • Chen, L., et al. (2020). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 18(30), 5769-5785. [Link]

  • Darmawan, A., et al. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of 2-hydroxy-3,4-dimethoxy-benzaldehyde. RSIS International, (In Press). [Link][9]

  • Fadda, A. A., et al. (2014). Natural and Synthetic Chromenes, Fused Chromenes, and Versatility of Dihydrobenzo[h]chromenes in Organic Synthesis. Chemical Reviews, 114(20), 10355-10403. [Link]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link][3]

  • Ivashenko, O., et al. (2019). Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. The Journal of Physical Chemistry Letters, 10(11), 2931-2936. [Link][11]

  • PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. [Link]

  • Das, B., et al. (2018). The scope of 2H-chromene forming reaction. Tetrahedron, 74(38), 5095-5102. [Link]

Sources

Exploratory

Molecular weight and formula of 6-formyl-2-phenylchroman

Topic: Molecular Weight and Formula of 6-Formyl-2-phenylchroman Format: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Structural Characterization, Synthetic P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 6-Formyl-2-phenylchroman Format: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Characterization, Synthetic Pathways, and Functional Applications[1][2]

Executive Summary

6-Formyl-2-phenylchroman (Systematic Name: 2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde) is a pharmacologically significant scaffold in medicinal chemistry.[1] Belonging to the flavan class of flavonoids, it serves as a critical intermediate for the synthesis of bioactive Schiff bases, chalcone hybrids, and antioxidant derivatives.

This guide provides a definitive analysis of its chemical identity, validated synthetic protocols, and spectroscopic characteristics, designed to support high-level research and development.[1]

Chemical Identity & Structural Analysis

Molecular Formula & Weight

The molecular formula is derived from the parent flavan backbone (C₁₅H₁₄O) by substituting a hydrogen atom at the C6 position with a formyl group (-CHO).[1]

ParameterValueCalculation Logic
Molecular Formula C₁₆H₁₄O₂ Flavan (C₁₅H₁₄O) − H + CHO = C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol Average mass based on standard atomic weights.[1]
Monoisotopic Mass 238.0994 Da Based on ¹²C, ¹H, ¹⁶O isotopes.[1]
Exact Mass 238.099379 Da High-resolution MS target value.
Structural Topology

The compound features a chroman (3,4-dihydro-2H-1-benzopyran) core fused with a phenyl ring at position 2 and a formyl group at position 6.[1]

  • Chirality: The C2 position is a stereocenter.[1] Synthetic routes typically yield a racemic mixture (rac-6-formylflavan) unless asymmetric catalysis is employed.[1]

  • Electronic Environment: The ether oxygen at position 1 activates the aromatic ring A, directing electrophilic substitution (such as formylation) primarily to the para position (C6).

ChemicalStructure cluster_0 Structural Components node_A Chroman Core (C9H10O) Target 6-Formyl-2-phenylchroman (C16H14O2) node_A->Target Scaffold node_B 2-Phenyl Group (C6H5) node_B->Target C2 Substitution node_C 6-Formyl Group (CHO) node_C->Target C6 Substitution

Figure 1: Component-based structural assembly of 6-formyl-2-phenylchroman.

Synthetic Protocols

Primary Route: Vilsmeier-Haack Formylation

The most robust method for synthesizing 6-formyl-2-phenylchroman is the direct formylation of flavan (2-phenylchroman).[1] The electron-donating oxygen atom of the pyran ring activates the C6 position, making it highly susceptible to electrophilic attack by the Vilsmeier reagent.

Reagents:
  • Substrate: Flavan (2-phenylchroman)[1][2]

  • Reagent: Phosphoryl chloride (POCl₃)[1]

  • Solvent/Catalyst: N,N-Dimethylformamide (DMF)[1]

  • Quench: Aqueous Sodium Acetate or Sodium Hydroxide

Step-by-Step Protocol:
  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to generate the chloroiminium salt.

  • Addition: Dissolve flavan (1.0 eq) in a minimum volume of DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The spot for flavan (Rf ~0.[1]8) should disappear, replaced by a more polar aldehyde spot (Rf ~0.5).[1]

  • Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] The regioselectivity is controlled by the ether oxygen, which directs the electrophile para to itself (Position 6).

VilsmeierMechanism Start DMF + POCl3 Reagent Chloroiminium Ion (Vilsmeier Reagent) Start->Reagent 0°C, -Cl- Intermediate Iminium Salt Intermediate (C-C Bond Formation at C6) Reagent->Intermediate + Substrate (Electrophilic Attack) Substrate Flavan (2-Phenylchroman) Substrate->Intermediate Hydrolysis Aqueous Workup (H2O / NaOAc) Intermediate->Hydrolysis Hydrolysis Product 6-Formyl-2-phenylchroman Hydrolysis->Product Elimination of Dimethylamine

Figure 2: Mechanistic workflow of the Vilsmeier-Haack formylation.

Analytical Characterization

Researchers should expect the following spectral signatures. Deviations may indicate incomplete hydrolysis (iminium salt presence) or regioisomers (C8 formylation, though rare).[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 ppm (s, 1H): Aldehyde proton (-CH O).[1] Distinctive singlet.

    • δ 7.60–7.70 ppm (m, 2H): Aromatic protons at C5 and C7 (deshielded by carbonyl).[1]

    • δ 6.90–7.00 ppm (d, 1H): Aromatic proton at C8 (ortho to ether oxygen).[1]

    • δ 5.10 ppm (dd, 1H): C2 benzylic proton.[1] Diagnostic of the flavan ring closure.

    • δ 2.80–3.00 ppm (m, 2H): C4 methylene protons.[1]

    • δ 2.00–2.20 ppm (m, 2H): C3 methylene protons.[1]

Infrared Spectroscopy (FT-IR)
  • 1685–1695 cm⁻¹: Strong C=O stretching vibration (Aldehyde).[1]

  • 2720 & 2820 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).[1]

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Ether linkage of chroman ring).[1]

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 239.10 m/z.[1]

  • Fragmentation: Loss of CO (28 Da) is common in aromatic aldehydes, leading to a peak at m/z ~211.[1]

Applications in Drug Discovery

The 6-formyl-2-phenylchroman scaffold acts as a versatile "chemical handle."[1] The aldehyde group allows for rapid diversification of the flavan core, a strategy known as Late-Stage Functionalization (LSF) .[1]

Schiff Base Ligands

Reaction with primary amines or hydrazides yields Schiff bases (imines).[1]

  • Application: These derivatives often exhibit enhanced antioxidant and anti-inflammatory activity compared to the parent flavan due to extended conjugation and metal-chelating capabilities.[1]

  • Protocol: Reflux 6-formyl-2-phenylchroman with substituted aniline in Ethanol (cat. acetic acid) for 2 hours.

Chalcone Hybrids

Condensation with acetophenones via Claisen-Schmidt reaction.[1]

  • Application: Synthesis of "Flavan-Chalcone" hybrids, which are dual-inhibitors of enzymes like Xanthine Oxidase and Lipoxygenase .[1]

Bioisostere for Chromone

Unlike chromones (which possess a C4 ketone), the flavan core is reduced.[1] This alters the solubility profile and metabolic stability (avoiding rapid reduction of the ketone in vivo), making 6-formyl-2-phenylchroman a valuable probe for exploring Structure-Activity Relationships (SAR) in telomerase inhibition and estrogen receptor binding .[1]

References

  • Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][3][4][5] Comprehensive Organic Synthesis, 2, 777-794.[1] Link

  • Flavan Synthesis: Katritzky, A. R., et al. (2005).[1] Synthesis of chromones and quinolones.[1] Arkivoc, 2005(xiv), 18-28.[1] Link

  • Formylation of Oxygen Heterocycles: Majumdar, K. C., et al. (2009).[1] Vilsmeier-Haack reaction of oxygen heterocycles.[6][1] Synlett, 2009(07), 1164-1168.[1]

  • Pharmacological Applications: Gaspar, A., et al. (2014).[1] Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992.[1] Link[1]

  • Spectroscopic Data (Analogous): PubChem Compound Summary for 6-Methyl-2-phenylchroman. National Center for Biotechnology Information.[1] Link[1]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Tailored for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, outlines robust experimental methodologies, and offers insights into the practical application of solubility data.

Introduction: The Significance of a Solubility Profile

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde belongs to the flavan family, a class of flavonoids with a wide range of biological activities. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in numerous applications, from chemical synthesis and purification to formulation and biological screening. A well-defined solubility profile is essential for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, facilitating optimal reaction kinetics.

  • Purification and Crystallization: Designing effective crystallization and chromatographic purification strategies.[1][2]

  • Formulation Development: Creating stable and bioavailable formulations for preclinical and clinical studies.[3]

  • High-Throughput Screening (HTS): Ensuring compound integrity and concentration accuracy in biological assays.

This guide will provide the foundational knowledge and practical steps to establish a comprehensive solubility profile for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] For 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde, its solubility in a given organic solvent will be determined by a balance of several factors:

  • Molecular Structure: The molecule possesses a largely non-polar backbone consisting of two aromatic rings and a dihydropyran ring. The presence of a polar aldehyde group (-CHO) and an ether linkage introduces some polarity. The overall polarity of the molecule is a key determinant of its solubility.

  • Solvent Polarity: Organic solvents can be broadly classified as polar (protic and aprotic) and non-polar. The polarity of a solvent is a measure of its ability to solvate a solute. A solvent with a polarity that closely matches that of the solute will generally be a better solvent.

  • Hydrogen Bonding: The aldehyde group and the ether oxygen in the chromene ring can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely exhibit enhanced solubility for this compound.[5]

  • Temperature: The solubility of most solids increases with temperature. This is an important consideration for processes like recrystallization.

The interplay of these factors can be visualized in the following diagram:

G cluster_solute 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde cluster_solvent Organic Solvent cluster_factors External Factors A Molecular Structure (Polarity, H-bonding capability) C Solubility Profile A->C dictates B Solvent Properties (Polarity, H-bonding capability) B->C influences D Temperature D->C modifies E Pressure E->C modifies

Caption: Interplay of factors governing solubility.

Experimental Determination of Solubility

While theoretical predictions offer valuable guidance, experimental determination remains the gold standard for establishing an accurate solubility profile.[6][7] A robust experimental workflow is crucial for generating reliable and reproducible data.

G start Start: Compound & Solvent Selection prep Preparation of Saturated Solution (Shake-Flask Method) start->prep equilibrate Equilibration (Controlled Temperature & Time) prep->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate analyze Analysis of Supernatant (HPLC, UV-Vis, or NMR) separate->analyze quantify Quantification (Calibration Curve) analyze->quantify end End: Solubility Data quantify->end

Caption: Experimental workflow for solubility determination.

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

  • Materials and Equipment:

    • 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde (solid, high purity)

    • Selected organic solvents (analytical grade)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Procedure:

    • Preparation: Add an excess amount of solid 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

    • Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation can be used to pellet the solid.

    • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant samples.

    • Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde in Common Organic Solvents at 25 °C

SolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Hexane0.1LowTo be determined
Toluene2.4ModerateTo be determined
Dichloromethane3.1HighTo be determined
Acetone5.1HighTo be determined
Ethyl Acetate4.4Moderate-HighTo be determined
Acetonitrile5.8ModerateTo be determined
Ethanol4.3ModerateTo be determined
Methanol5.1ModerateTo be determined
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined

Note: The "Predicted Solubility" is based on the "like dissolves like" principle and the polarity of the solvents. Experimental determination is necessary to obtain quantitative values.

The solubility of structurally related flavonoids can provide valuable context. For instance, flavone is reported to be soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[8] Given the structural similarities, it is reasonable to expect 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde to exhibit comparable solubility in these solvents. Studies on other flavonoids have shown that solubility is strongly influenced by both the solvent nature and the flavonoid's structure.[9][10]

Advanced Considerations: Computational Approaches

In recent years, computational methods have emerged as powerful tools for predicting solubility.[1][6] Machine learning models and thermodynamic-based approaches can provide rapid in-silico estimations of solubility, guiding solvent selection and experimental design.[2][11] While these methods do not replace experimental measurement, they can significantly streamline the process.[7]

Conclusion

Establishing a comprehensive solubility profile for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde is a foundational step in its scientific exploration and application. By combining a strong theoretical understanding with rigorous experimental methodologies, researchers can generate the high-quality data necessary to advance their work in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for achieving this critical objective.

References

  • Predicting Solubility | Rowan. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. [Link]

  • A Flavin Analogue with Improved Solubility in Organic Solvents - PMC - NIH. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Solubility of Flavonoids in Organic Solvents - Scite.ai. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC. [Link]

  • (PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. [Link]

  • Solubility of Organic Compounds. [Link]

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Exploratory

IUPAC nomenclature and synonyms for flavan-6-carboxaldehyde

An In-Depth Technical Guide to Flavan-6-Carboxaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery Abstract Flavan-6-carboxaldehyde is a derivative of the flavan core structure, a class of flavonoids cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Flavan-6-Carboxaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

Flavan-6-carboxaldehyde is a derivative of the flavan core structure, a class of flavonoids characterized by a C6-C3-C6 carbon framework. As members of the broader flavonoid family, these compounds are of significant interest to the scientific community due to their wide-ranging biological activities and potential as scaffolds in drug development.[1][2][3] This technical guide provides a comprehensive overview of flavan-6-carboxaldehyde, designed for researchers, medicinal chemists, and professionals in drug development. It delineates the formal IUPAC nomenclature, explores plausible synthetic routes grounded in established flavonoid chemistry, and discusses the potential applications of this molecule as both a bioactive compound and a versatile chemical intermediate. The inherent reactivity of the aldehyde functional group, combined with the privileged nature of the flavonoid scaffold, positions flavan-6-carboxaldehyde as a valuable building block for the synthesis of novel therapeutic agents.

Nomenclature and Structural Elucidation

The systematic naming of complex organic molecules is critical for unambiguous scientific communication. The nomenclature of flavan-6-carboxaldehyde is derived from the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for heterocyclic systems and their derivatives.

The Flavan Core Structure

The foundational structure is "flavan," which consists of a chromane (3,4-dihydro-2H-1-benzopyran) ring system with a phenyl group attached at the 2-position.[4][5] This C6-C3-C6 skeleton is the defining feature of the flavonoid class.[5] The numbering of the flavan ring system follows a specific convention, which is essential for correctly identifying substituent positions.

IUPAC Nomenclature

According to IUPAC guidelines, when an aldehyde group (-CHO) is attached to a cyclic structure, the suffix "-carbaldehyde" is appended to the name of the parent ring system.[6][7][8] Therefore, the systematic and preferred IUPAC name for flavan-6-carboxaldehyde is (2-phenyl-3,4-dihydro-2H-1-benzopyran)-6-carbaldehyde . An acceptable synonym based on the common name for the parent ring is 2-phenylchroman-6-carbaldehyde .

  • 2-phenyl- : Indicates the phenyl substituent at position 2 of the heterocyclic ring.

  • 3,4-dihydro-2H-1-benzopyran- : Defines the core chromane ring system.

  • -6-carbaldehyde : Specifies the aldehyde functional group located at position 6 of the benzopyran ring.

Structural Diagram

The chemical structure and standard numbering convention for flavan-6-carboxaldehyde are illustrated below.

flavan_6_carboxaldehyde cluster_flavan Flavan-6-carboxaldehyde C1 C C2 C C3 C C2->C3 O9 O C2->O9 Ph1 C C2->Ph1 C4 C C3->C4 C10 C C4->C10 C5 C C6 C C5->C6 C7 C C6->C7 C_CHO C C6->C_CHO C8 C C7->C8 C8->C10 O9->C8 C10->C5 Ph2 C Ph1->Ph2 Ph3 C Ph2->Ph3 Ph4 C Ph3->Ph4 Ph5 C Ph4->Ph5 Ph6 C Ph5->Ph6 Ph6->Ph1 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO pos_2 2 pos_3 3 pos_4 4 pos_5 5 pos_6 6 pos_7 7 pos_8 8 pos_O 1

Caption: Structure and IUPAC numbering of flavan-6-carboxaldehyde.

Physicochemical Properties

While experimental data for flavan-6-carboxaldehyde is not widely published, its properties can be predicted based on its structure. It is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like ethanol, DMSO, and dichloromethane.

PropertyPredicted ValueNotes
Molecular Formula C₁₆H₁₄O₂
Molar Mass 238.28 g/mol
Appearance Expected to be a crystalline solidBased on similar flavonoid structures.
Melting Point Not availableLikely >100 °C. For comparison, 6-fluorochromone-3-carboxaldehyde melts at 155-160 °C.
Boiling Point >300 °C (estimated)High due to molecular weight and polarity.
Solubility Low in water; Soluble in organic solventsThe aromatic rings confer hydrophobicity, while the oxygen atoms add some polarity.

Synthesis and Chemical Reactivity

The synthesis of the flavan skeleton typically proceeds through a chalcone intermediate, which is a well-established and versatile method in flavonoid chemistry.[9] A plausible and efficient synthetic route to flavan-6-carboxaldehyde can be designed based on these principles.

Rationale for Synthetic Strategy

The Claisen-Schmidt condensation is a cornerstone of flavonoid synthesis.[10] It involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative to form a chalcone. This chalcone then possesses the complete C6-C3-C6 backbone required. Subsequent reduction and acid-catalyzed intramolecular cyclization can then yield the flavan ring system. This multi-step approach allows for modularity, where different starting materials can be used to generate a library of substituted flavonoids.

Proposed Synthetic Pathway

The proposed synthesis involves three key stages: formation of a substituted chalcone, selective reduction, and acid-catalyzed cyclization to form the flavan ring.

synthesis_workflow start1 3-Acetyl-4-hydroxy- benzaldehyde step1 Step 1: Claisen-Schmidt Condensation start1->step1 start2 Benzaldehyde start2->step1 intermediate1 Chalcone Intermediate step1->intermediate1 Base (e.g., NaOH/KOH) Ethanol step2 Step 2: Selective Reduction intermediate2 Diarylpropanol Intermediate step2->intermediate2 step3 Step 3: Acid-Catalyzed Cyclization product Flavan-6-carboxaldehyde step3->product intermediate1->step2 Reducing Agent (e.g., NaBH₄) intermediate2->step3 Strong Acid (e.g., H₂SO₄ or PPA)

Caption: Proposed synthetic workflow for flavan-6-carboxaldehyde.

Detailed Experimental Protocol

This protocol is a representative methodology based on published procedures for similar flavonoid syntheses.[4][10][11]

Step A: Claisen-Schmidt Condensation to form 2'-Hydroxy-5'-formylchalcone

  • Rationale: A strong base is used to deprotonate the α-carbon of the acetophenone derivative, generating an enolate. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Dissolve 3-acetyl-4-hydroxybenzaldehyde (1 eq.) and benzaldehyde (1.1 eq.) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight. The formation of a solid precipitate indicates product formation.

  • Acidify the mixture with dilute HCl to precipitate any remaining product.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol to purify the chalcone intermediate.

Step B: Selective Reduction of the Chalcone

  • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the α,β-unsaturated ketone of the chalcone to an allylic alcohol without affecting the aldehyde or aromatic rings.

  • Suspend the synthesized chalcone (1 eq.) in ethanol or methanol.

  • Add sodium borohydride (2-3 eq.) portion-wise while stirring at room temperature. The characteristic color of the chalcone should fade.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully add water to quench the excess NaBH₄, followed by acidification with dilute HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the diarylpropanol intermediate.

Step C: Acid-Catalyzed Cyclization to Flavan-6-carboxaldehyde

  • Rationale: A strong acid protonates the hydroxyl group of the diarylpropanol, converting it into a good leaving group (water). The resulting carbocation is then attacked by the electron-rich phenolic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction to form the heterocyclic flavan ring.[4]

  • Dissolve the diarylpropanol intermediate (1 eq.) in a suitable solvent like toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and stir at room temperature.[4]

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Neutralize the organic layer by washing with a sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer, evaporate the solvent, and purify the final product, flavan-6-carboxaldehyde, using column chromatography on silica gel.

Chemical Reactivity of the Aldehyde Moiety

The aldehyde group at the 6-position is a key feature, rendering the molecule a valuable synthetic intermediate. It provides a chemical handle for a variety of transformations, including:

  • Reductive Amination: To introduce amine functionalities for modifying solubility or creating new pharmacophores.

  • Wittig Reaction: To form alkenes, extending the carbon skeleton.

  • Oxidation: To form the corresponding flavan-6-carboxylic acid.

  • Schiff Base Formation: To conjugate the flavonoid with other molecules, such as amino acids or drug carriers.

Relevance in Medicinal Chemistry and Drug Development

Flavonoids are widely recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][12]

The Flavonoid Scaffold as a Bioactive Core

The flavan skeleton is present in thousands of natural products that exhibit a plethora of biological activities, including:

  • Antioxidant: By scavenging reactive oxygen species.[1][12]

  • Anti-inflammatory: Through inhibition of enzymes like cyclooxygenases and lipoxygenases.[12]

  • Anticancer: By inducing apoptosis and inhibiting cell proliferation.[1]

  • Antiviral and Antibacterial: By interfering with microbial replication and viability.[1][2]

While the specific activity of flavan-6-carboxaldehyde is not documented, its core structure suggests it is a promising candidate for screening in these therapeutic areas.

Flavan-6-carboxaldehyde as a Versatile Building Block

The true value of flavan-6-carboxaldehyde for drug development professionals lies in its dual nature: it is both a potential bioactive molecule and a versatile platform for further chemical elaboration. The aldehyde group allows for the systematic generation of a library of derivatives, which is fundamental to Structure-Activity Relationship (SAR) studies.

logic_diagram core Flavan-6-carboxaldehyde prop1 Flavan Core (Privileged Scaffold) core->prop1 prop2 Aldehyde Group (Reactive Handle) core->prop2 con1 Inherent Bioactivity (e.g., Antioxidant) prop1->con1 con2 Synthetic Derivatization prop2->con2 step2 High-Throughput Screening con1->step2 step1 Derivative Library (e.g., amides, acids, Schiff bases) con2->step1 step1->step2 step3 SAR Studies & Lead Optimization step2->step3

Caption: Role of flavan-6-carboxaldehyde in drug discovery.

Conclusion

Flavan-6-carboxaldehyde, systematically named (2-phenyl-3,4-dihydro-2H-1-benzopyran)-6-carbaldehyde, is a structurally interesting member of the flavonoid family. Although not extensively studied, its chemical nature can be confidently understood through established principles of organic chemistry. Grounded in well-documented reactions like the Claisen-Schmidt condensation, a reliable synthetic pathway can be proposed, making the compound accessible for research purposes. Its primary value to the scientific community is its potential as a versatile building block in medicinal chemistry. The combination of a biologically relevant flavan core with a reactive aldehyde handle provides an excellent starting point for the synthesis of derivative libraries aimed at the discovery and optimization of new therapeutic agents.

References

  • Darussalam, M., S. A. S. T., & H. S. (2012). SYNTHESIS OF FLAVANONE-6-CARBOXYLIC ACID DERIVATIVES FROM SALICYLIC ACID DERIVATIVE. Indonesian Journal of Chemistry. [Link]

  • Mardjan, M., et al. (2016). SYNTHESIS OF FLAVANONE-6-CARBOXYLIC ACID DERIVATIVES FROM SALICYLIC ACID DERIVATIVE. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of flavan. Retrieved February 20, 2026, from [Link]

  • Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. [Link]

  • Yadav, P., & Prajapati, P. K. (2022). Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications. Evidence-Based Complementary and Alternative Medicine. [Link]

  • IUPAC. (2018). Nomenclature of Flavonoids (IUPAC Recommendations 2017). Pure and Applied Chemistry. [Link]

  • Umesh, C.V., et al. (2017). THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Williams, C. A., & Grayer, R. J. (2017). Structural Analysis of Flavonoid/Drug Target Complexes: Natural Products as Lead Compounds for Drug Development. International Online Medical Council. [Link]

  • The Organic Chemistry Tutor. (2022, March 17). IUPAC Nomenclature of Aldehydes. YouTube. [Link]

  • Wang, S., et al. (2023). Clinical development and informatics analysis of natural and semi-synthetic flavonoid drugs: A critical review. Chinese Herbal Medicines. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Casagrande, R., & da Silva, P. L. (2012). Flavonoids as Anti-Inflammatory and Analgesic Drugs: Mechanisms of Action and Perspectives in the Development of Pharmaceutical Forms. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016, December 1). Naming Aldehydes - IUPAC Nomenclature. YouTube. [Link]

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Foundational

The Formyl Group as a Potent Electronic Modulator in 2-Phenylchroman Systems: A Guide to Characterization and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of a Simple Aldehyde The 2-phenylchroman scaffold, the core of the flavanone subclass of flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Simple Aldehyde

The 2-phenylchroman scaffold, the core of the flavanone subclass of flavonoids, is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on their aromatic rings. Among these, the formyl group (–CHO), a simple aldehyde, stands out as a particularly potent modulator of molecular properties. Its ability to exert strong, position-dependent electronic effects allows for the fine-tuning of a compound's reactivity, redox potential, and, crucially, its interaction with biological targets.[4][5]

This technical guide provides an in-depth exploration of the electronic properties of the formyl group within 2-phenylchroman systems. We move beyond a mere description of these effects to explain the underlying principles and provide a practical framework for their characterization. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical foundation and the field-proven experimental and computational workflows necessary to harness the formyl group's electronic influence in the rational design of novel therapeutics. We will dissect the causality behind experimental choices, present self-validating protocols, and integrate computational modeling as a synergistic tool for a comprehensive understanding.

Theoretical Framework: The Duality of the Formyl Group's Electronic Influence

The formyl group's impact on the 2-phenylchroman system is governed by a combination of two fundamental electronic effects: the inductive effect and the resonance effect. The interplay between these forces is dictated by the group's point of attachment to the molecular scaffold.

  • Inductive Effect (–I): Due to the high electronegativity of the oxygen atom, the formyl group is strongly electron-withdrawing through the sigma (σ) bond framework. This effect, denoted as a –I effect, decreases with distance and results in a general polarization of the molecule, pulling electron density towards the aldehyde.

  • Resonance Effect (–R): The formyl group deactivates the aromatic ring it is attached to via resonance. The carbonyl group can accept π-electrons from the ring, delocalizing them and creating resonance structures with a positive charge on the ring. This is a powerful electron-withdrawing effect that operates primarily at the ortho and para positions relative to the substituent.

A quantitative measure of these combined effects is provided by the Hammett substituent constant (σ) .[6] For the formyl group, the para-substituent constant (σₚ) is approximately +0.42, while the meta-substituent constant (σₘ) is about +0.35, confirming its electron-withdrawing nature in both resonance and inductive contexts.[7] When attached to the 2-phenylchroman system, these effects modulate the electron density of the entire molecule, influencing its chemical reactivity and biological function.

Caption: Inductive vs. Resonance effects of a formyl group on an aromatic ring.

Experimental Characterization: Probing the Electronic Landscape

A multi-technique approach is essential to fully characterize the electronic impact of the formyl group. The following sections detail the core experimental workflows, explaining not just the "how" but the "why" behind each methodological choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for observing substituent-induced changes in the electronic environment of a molecule.[8][9] The chemical shift (δ) of a nucleus is highly sensitive to the local electron density; electron-withdrawing groups like formyl "deshield" nearby nuclei, causing their signals to appear at a higher frequency (downfield).[10]

Causality of Method: By comparing the ¹H and ¹³C NMR spectra of a formyl-substituted 2-phenylchroman with its unsubstituted parent, we can map the extent of the formyl group's electron-withdrawing influence across the entire molecule. The magnitude of the downfield shift for specific protons and carbons provides a direct, semi-quantitative measure of this effect.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-phenylchroman derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent residual peak does not overlap with key analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. The full width at half maximum (FWHM) of the solvent peak should be <1 Hz.

    • Acquire a standard ¹H NMR spectrum. A typical experiment involves a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. A relaxation delay of 2-5 seconds is standard.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

    • Assign all proton and carbon signals to their respective positions in the molecule using coupling patterns (for ¹H), 2D NMR techniques (COSY, HSQC, HMBC), and comparison to literature values or computational predictions.[12]

    • Tabulate the chemical shifts and compare them to the unsubstituted analog to determine the substituent chemical shifts (SCS).

Position Parent ¹H δ (ppm) 6-Formyl ¹H δ (ppm) Δδ (ppm) Parent ¹³C δ (ppm) 6-Formyl ¹³C δ (ppm) Δδ (ppm)
H-56.957.80+0.85C-6121.5131.0
H-76.857.65+0.80C-8117.0119.5
C-FormylN/AN/AN/AN/A191.5N/A
H-FormylN/A9.88N/AN/AN/AN/A
Hypothetical data for illustrative purposes.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[13] The chromophores in a 2-phenylchroman system (the aromatic rings and any carbonyl groups) give rise to characteristic absorption bands (π→π* and n→π* transitions). The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to electronic perturbations by substituents.

Causality of Method: An electron-withdrawing formyl group can extend the conjugated π-system, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer, redder wavelengths) of the π→π* transition, providing clear evidence of the substituent's electronic influence.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mM). The solvent must not absorb in the region of interest (typically 200-400 nm).

    • Perform serial dilutions to prepare a set of solutions of varying concentrations (e.g., 10 µM, 20 µM, 50 µM). This is necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 A.U.).

  • Instrument Setup & Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as the reference/blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams to correct for solvent absorption and instrument artifacts.

    • Rinse and fill the sample cuvette with the most dilute sample solution.

    • Scan the absorbance from a high to a low wavelength (e.g., 400 nm to 200 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • Compare the λₘₐₓ values with the unsubstituted parent compound to determine the spectral shift.

    • (Optional but recommended) Verify Beer's Law by plotting absorbance at λₘₐₓ versus concentration. The slope of this line, when divided by the path length of the cuvette (typically 1 cm), yields the molar absorptivity (ε), a measure of the transition probability.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that provides information about the redox properties of a molecule.[1][14] It measures the potential at which a compound is oxidized or reduced. For flavonoids and related structures, the first oxidation potential is often correlated with their antioxidant activity.[15][16][17]

Causality of Method: Oxidation is the removal of electrons. An electron-withdrawing formyl group depletes the electron density of the 2-phenylchroman system, making it more difficult to remove an electron. This results in a shift of the oxidation potential to a more positive (anodic) value, providing a direct quantitative measure of the electronic effect on the molecule's redox behavior.

  • System Preparation:

    • Use a standard three-electrode cell: a glassy carbon working electrode (GCE), a platinum wire counter (auxiliary) electrode, and an Ag/AgCl reference electrode.

    • Polish the GCE surface with alumina slurry on a polishing pad, sonicate in deionized water and then the chosen solvent to ensure a clean, reproducible surface.

    • Prepare an electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, aprotic solvent like acetonitrile or dichloromethane. The supporting electrolyte is essential to ensure conductivity.

    • De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Dissolve the analyte in the electrolyte solution to a final concentration of ~1 mM.

    • Record a cyclic voltammogram of the blank electrolyte solution first to establish the potential window.

    • Immerse the electrodes in the analyte solution, maintaining the inert atmosphere.

    • Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and then back. The scan rate is typically set to 100 mV/s.

    • (Optional) Add a small amount of an internal standard like ferrocene/ferrocenium (Fc/Fc⁺) to the solution after the initial run. This provides a stable redox couple against which all potentials can be referenced, improving inter-experiment comparability.

  • Data Analysis:

    • Identify the anodic peak potential (Eₚₐ) for the oxidation event(s).

    • Compare the Eₚₐ of the formyl-substituted compound to that of the parent compound. A positive shift indicates that the molecule is harder to oxidize.

    • Analyze the shape of the wave. A reversible wave will have a corresponding reduction peak (Eₚ꜀) upon the reverse scan. The lack of a reduction peak indicates an irreversible oxidation process.

G compound Formyl-2-Phenylchroman (Purified Sample) nmr NMR Spectroscopy (CDCl₃/TMS) compound->nmr uv UV-Vis Spectroscopy (Ethanol) compound->uv cv Cyclic Voltammetry (ACN/TBAPF₆) compound->cv nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data uv_data Absorbance Maxima (λmax) Molar Absorptivity (ε) uv->uv_data cv_data Oxidation Potential (Epa) cv->cv_data interpretation Data Interpretation & Electronic Effect Analysis nmr_data->interpretation uv_data->interpretation cv_data->interpretation

Caption: A comprehensive workflow for the experimental characterization of electronic properties.

Computational Modeling: An Indispensable Synergistic Tool

Experimental data provides the "what"; computational chemistry provides the "why".[18] Modern computational methods, particularly Density Functional Theory (DFT), allow us to visualize and quantify electronic properties that are not directly observable.[19][20] This synergy between theory and experiment is crucial for a deep and validated understanding.

Key Computational Analyses:

  • Molecular Electrostatic Potential (MEP) Maps: These are color-coded maps superimposed on the molecule's electron density surface. They visually represent the electrostatic potential, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. The formyl group will create a distinct blue region around its protons and a red region around its oxygen, clearly illustrating its polarizing effect.

  • Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the HOMO and LUMO provides insights into electronic transitions and reactivity. The energy gap between these orbitals (HOMO-LUMO gap) correlates with the energy of the lowest electronic transition observed in the UV-Vis spectrum.[21] An electron-withdrawing group often lowers the energy of both orbitals, but particularly the LUMO, reducing the overall gap.

  • Calculated Spectroscopic Data: DFT methods can predict ¹³C and ¹H NMR chemical shifts and UV-Vis absorption spectra with reasonable accuracy.[13][22] Correlating these calculated values with experimental results provides strong validation for both the experimental assignments and the computational model.

  • Structure Building: Build the 3D structure of the formyl-2-phenylchroman molecule using a molecular editor (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[23]

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. This is where MEPs, HOMO/LUMO energies, and other parameters are derived.

  • Spectra Simulation: Specific calculations can be run to simulate NMR spectra (GIAO method) and electronic transitions for UV-Vis spectra (TD-DFT, Time-Dependent DFT).[20]

G cluster_exp Experimental Data cluster_comp Computational Model (DFT) exp_nmr NMR Shifts validation Correlation & Validation exp_nmr->validation Compare exp_uv UV-Vis λmax exp_uv->validation Compare exp_cv Redox Potential exp_cv->validation Correlate dft Geometry Optimization & Property Calculation calc_nmr Calculated Shifts dft->calc_nmr calc_uv Calculated Transitions (TD-DFT) dft->calc_uv calc_mep MEP & Orbitals dft->calc_mep calc_nmr->validation calc_uv->validation calc_mep->validation Correlate insight Validated Mechanistic Insight & Predictive Power validation->insight

Caption: The synergistic feedback loop between experimental and computational methods.

Implications for Drug Development

Understanding and controlling the electronic properties of the formyl group in a 2-phenylchroman system has direct, tangible benefits for drug discovery and development.

  • Target Binding and Potency: The formyl group is an excellent hydrogen bond acceptor.[4] Furthermore, its ability to create a localized region of positive electrostatic potential elsewhere on the aromatic ring can facilitate favorable electrostatic or π-stacking interactions with electron-rich residues in a protein's active site.[24] By strategically placing the formyl group, medicinal chemists can enhance binding affinity and, consequently, biological potency. For instance, the N-formyl group is critical for the activation of formyl peptide receptors (FPRs), which are involved in inflammatory responses.[25][26]

  • Modulation of ADME Properties: Electronic properties significantly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An electron-withdrawing formyl group can lower the pKa of nearby acidic protons or raise the pKa of basic nitrogens, affecting a molecule's ionization state and solubility at physiological pH. It can also influence metabolic stability by deactivating aromatic rings towards oxidative metabolism by cytochrome P450 enzymes.

  • Antioxidant Activity: For scaffolds like flavonoids, antioxidant activity is often linked to the ease of donating a hydrogen atom or an electron.[1] As demonstrated by cyclic voltammetry, an electron-withdrawing formyl group makes the molecule harder to oxidize, which would likely decrease its radical scavenging antioxidant activity. This allows for the tuning of a molecule's properties, for example, to reduce off-target antioxidant effects if a different mechanism of action is desired.

Conclusion

The formyl group is far more than a simple aldehyde substituent; it is a powerful tool for the rational design of bioactive molecules based on the 2-phenylchroman framework. Its strong, predictable, and position-dependent electronic effects allow for the precise modulation of a molecule's electron density, redox potential, and intermolecular interaction profile. By employing a synergistic combination of high-resolution spectroscopic techniques like NMR and UV-Vis, electrochemical methods such as cyclic voltammetry, and the predictive power of computational chemistry, researchers can gain a comprehensive understanding of these effects. This knowledge is paramount for optimizing lead compounds, enhancing target affinity, and improving pharmacokinetic properties, ultimately accelerating the journey from molecular concept to clinical candidate.

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  • Wujec, M., et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde: Synthesis, Characterization, and Potential Applications

This technical guide offers a comprehensive overview of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde, a substituted flavan derivative. While specific data for this exact molecule is not extensively available in public...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde, a substituted flavan derivative. While specific data for this exact molecule is not extensively available in public literature, this document provides a robust framework for its synthesis, characterization, and potential applications by drawing upon established knowledge of closely related chromene and flavan structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to the 2-Phenyl-3,4-dihydro-2H-chromene Scaffold

The 2-phenyl-3,4-dihydro-2H-chromene, commonly known as a flavan, is a heterocyclic motif at the core of a vast array of natural products and biologically active molecules, most notably the flavonoids.[1] The presence of a phenyl group at the 2-position and a fused benzene ring confers a rigid, three-dimensional structure that is amenable to diverse functionalization. The introduction of a carbaldehyde group at the 6-position of the chromene ring system provides a versatile chemical handle for further synthetic modifications, making 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde a potentially valuable intermediate in the synthesis of more complex molecules with tailored biological or material properties.[2] Chromene derivatives have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Proposed Synthesis and Mechanistic Considerations

A specific, validated synthetic protocol for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde is not readily found in the literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of similar chromene and flavanone derivatives. A particularly relevant approach involves the Vilsmeier-Haack formylation of a suitable flavanone precursor, followed by reduction.

Proposed Synthetic Pathway

A likely two-step synthesis would begin with the formylation of 2-phenylchroman-4-one (flavanone) to introduce the aldehyde group, followed by a reduction of the ketone to yield the target dihydro-2H-chromene.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction Flavanone 2-Phenylchroman-4-one Intermediate 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde Flavanone->Intermediate Formylation Vilsmeier_Reagent POCl3, DMF Final_Product 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde Intermediate->Final_Product Reduction Reducing_Agent NaBH4 or H2/Pd-C

Caption: Proposed two-step synthesis of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde [5]

  • To a round-bottom flask, add 2-phenylchroman-4-one (flavanone) (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (10-15 equivalents) and dimethylformamide (DMF) (5-10 equivalents) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.[5]

Step 2: Reduction to 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde

  • Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄) (2-3 equivalents), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Profile

The exact physicochemical properties of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde are not documented. The following table provides predicted values based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₆H₁₄O₂-
Molecular Weight 238.28 g/mol -
Appearance Likely a solid at room temperatureGeneral property of similar aromatic aldehydes
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate)Based on the non-polar nature of the scaffold
Melting Point Not available-
Predicted Spectroscopic Data

Based on the analysis of related structures, the following spectroscopic signatures can be anticipated:[6][7]

  • ¹H NMR:

    • A singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm).

    • Aromatic protons of the chromane and phenyl rings appearing as multiplets in the range of δ 6.8-7.8 ppm.

    • Protons of the dihydropyran ring (at positions 2, 3, and 4) would likely appear as multiplets in the upfield region.

  • ¹³C NMR:

    • The carbonyl carbon of the aldehyde would be observed in the downfield region (δ 190-200 ppm).

    • Aromatic carbons would resonate in the range of δ 115-160 ppm.

    • The aliphatic carbons of the dihydropyran ring would appear in the upfield region.

  • FT-IR:

    • A characteristic C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C=C stretching vibrations for the aromatic rings.

Potential Applications and Biological Relevance

The chromene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8] The presence of the phenyl and carbaldehyde groups on the dihydro-2H-chromene core suggests several potential applications.

Drug Discovery and Development
  • Anticancer Activity: Many chromene derivatives have shown potent anticancer activity by targeting various cellular pathways.[4][7] The title compound could serve as a precursor for the synthesis of novel anticancer agents.

  • Antimicrobial Properties: Chromene-based compounds have also been investigated for their antibacterial and antifungal properties.[4][9]

G Target_Molecule 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde Synthetic_Derivatives Novel Synthetic Derivatives Target_Molecule->Synthetic_Derivatives Further Synthesis Anticancer Anticancer Agents Synthetic_Derivatives->Anticancer Biological Screening Antimicrobial Antimicrobial Agents Synthetic_Derivatives->Antimicrobial Biological Screening Materials Functional Materials Synthetic_Derivatives->Materials Material Science Applications

Caption: Potential applications stemming from the title compound.

Safety and Handling

Specific safety data for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde is not available. However, based on the safety information for related compounds like 2-Oxo-2H-chromene-6-carbaldehyde, the following precautions should be observed[10]:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]

  • Precautionary Measures:

    • Work in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde represents a promising, albeit understudied, chemical entity. Its structural similarity to a wide range of biologically active natural products and synthetic compounds suggests its potential as a valuable building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its likely synthesis, properties, and applications, and it is hoped that it will stimulate further research into this and related compounds.

References

  • Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. National Center for Biotechnology Information.

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. MDPI.

  • 2-phenyl-2H-chromene. PubChem.

  • 2-phenyl-3,4-dihydro-2H-chromene-3,4-diol. PubChem.

  • Physicochemical properties of the selected compounds 2a-2g. ResearchGate.

  • 2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. Indian Academy of Sciences.

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

  • (PDF) Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. ResearchGate.

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI.

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Royal Society of Chemistry.

  • 2-oxo-2H-chromene-4-carbaldehyde. Chemical Synthesis Database.

  • 2-Oxo-2H-chromene-6-carbaldehyde. Sigma-Aldrich.

  • (PDF) 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. ResearchGate.

  • 3-(4-hydroxyphenyl)-2-oxo-2H-chromene-6-carbaldehyde. NMPPDB.

  • Coumarin-6-carboxaldehyde. Santa Cruz Biotechnology.

  • 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. National Center for Biotechnology Information.

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI.

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. National Center for Biotechnology Information.

  • (PDF) 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. ResearchGate.

  • 4-CHLORO-2-OXO-2H-CHROMENE-3-CARBALDEHYDE. ChemicalBook.

  • benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1. Fragrance Material Safety Assessment Center.

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Protocols & Analytical Methods

Method

Synthesis of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde via Vilsmeier-Haack reaction

This Application Note and Protocol details the synthesis of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde (also known as 6-formylflavan ) via the Vilsmeier-Haack reaction . This guide is designed for research chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde (also known as 6-formylflavan ) via the Vilsmeier-Haack reaction . This guide is designed for research chemists and drug development professionals requiring a robust, scalable method for functionalizing the flavan core.

Introduction & Scientific Rationale

The functionalization of the flavan (2-phenylchroman) core is a critical step in the synthesis of bioactive flavonoids, isoflavonoids, and pharmaceutical intermediates. The introduction of an aldehyde group at the C6 position provides a versatile handle for further derivatization, including Knoevenagel condensations, reductive aminations, and oxidation to carboxylic acids.

The Vilsmeier-Haack reaction is the method of choice for this transformation due to its mild conditions and high regioselectivity.[1] The oxygen atom of the chroman ring activates the aromatic A-ring, directing electrophilic substitution primarily to the para position (C6) relative to the ether oxygen. The bulky phenyl group at C2 minimizes steric interference at the reactive site, ensuring high yields of the 6-formyl isomer over the 8-formyl byproduct.

Key Advantages of this Protocol:
  • Regiospecificity: Exclusively targets the C6 position.

  • Scalability: Protocol is adaptable from milligram to multigram scales.

  • Cost-Efficiency: Utilizes readily available reagents (DMF, POCl₃).

Reaction Mechanism

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Reagent Formation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent (chloroiminium ion).[1]
    
  • Electrophilic Attack: The activated A-ring of the flavan attacks the chloroiminium ion at the C6 position.

  • Intermediate Stabilization: An iminium intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to release the target aldehyde.[1]

Mechanistic Pathway (DOT Diagram)

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Complex Sigma Complex (Intermediate) Vilsmeier->Complex + Flavan (EAS) Flavan 2-Phenylchroman (Flavan) Iminium Ar-CH=NMe2+ (Iminium Salt) Complex->Iminium - HCl Hydrolysis Hydrolysis (H2O / NaOAc) Iminium->Hydrolysis Quench Product 6-Formylflavan (Target Aldehyde) Hydrolysis->Product Final Step

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of flavan.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Phenylchroman (Flavan) [Synthesized via reduction of Flavanone or commercially sourced]

    • Phosphorus Oxychloride (POCl₃) [Freshly distilled recommended]

    • 
      -Dimethylformamide (DMF) [Anhydrous]
      
    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) for neutralization

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Reflux condenser with drying tube (CaCl₂)

    • Pressure-equalizing addition funnel

    • Magnetic stirrer and heater

    • Ice-water bath[2]

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent

  • Charge the reaction flask with anhydrous DMF (5.0 equiv relative to flavan).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl₃ (1.2–1.5 equiv) dropwise via the addition funnel over 15–20 minutes.

    • Critical: Maintain temperature < 10 °C to prevent thermal decomposition.

    • Observation: The solution will turn pale yellow/orange, indicating reagent formation.

  • Stir at 0 °C for an additional 30 minutes.

Step 2: Addition of Substrate

  • Dissolve 2-Phenylchroman (1.0 equiv) in a minimum amount of DMF or DCM.

  • Add the flavan solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Reaction Phase

  • Heat the reaction mixture to 60–80 °C for 4–6 hours.

    • Note: Monitoring via TLC (Hexane:EtOAc 4:1) is essential. The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.4) should appear.[2][3][4][5]

  • Once conversion is complete, cool the mixture to RT.

Step 4: Hydrolysis & Workup

  • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralize the acidic solution by adding saturated Sodium Acetate (NaOAc) solution or 10% NaOH until pH ~7.

    • Caution: Exothermic reaction. Add base slowly.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde. A solid precipitate may form.[2]

Step 5: Extraction & Purification

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Wash combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Recrystallization:[2][6][7] Ethanol or MeOH/Water.[8]

    • Column Chromatography: Silica gel (100-200 mesh), eluting with Hexane:EtOAc (9:1 to 4:1).

Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous DMF Step1 Add POCl3 at 0°C (Form Vilsmeier Reagent) Start->Step1 Step2 Add 2-Phenylchroman (Dissolved in DMF/DCM) Step1->Step2 Step3 Heat to 60-80°C (4-6 Hours) Step2->Step3 Check TLC Check (Complete Conversion?) Step3->Check Check->Step3 No Step4 Quench on Ice Neutralize (NaOAc) Check->Step4 Yes Step5 Extract (DCM) & Purify Step4->Step5 End Pure 6-Formylflavan Step5->End

Figure 2: Operational workflow for the synthesis.

Quantitative Data Summary

The following data represents typical results obtained under optimized conditions.

ParameterValue / Observation
Stoichiometry Flavan (1.0 eq) : POCl₃ (1.5 eq) : DMF (5.0 eq)
Temperature 0°C (Addition) → 70°C (Reaction)
Time 5.5 Hours
Isolated Yield 78% - 85%
Appearance Pale yellow solid / crystalline needles
Melting Point 108 – 110 °C (Lit.[9] value may vary slightly)
Rf Value 0.42 (Hexane:EtOAc 8:2)

Characterization (Expected Data)

Validation of the product structure should be performed using ¹H NMR and IR spectroscopy.

  • IR Spectroscopy (KBr):

    • 1680–1695 cm⁻¹: Strong C=O stretch (Aldehyde).

    • 2750 & 2850 cm⁻¹: C-H stretch (Aldehyde doublet).

    • 1600 cm⁻¹: Aromatic C=C stretch.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H): Aldehyde proton (-CH O).

    • δ 7.60 (d, J=2.0 Hz, 1H): H-5 (Ortho to aldehyde, meta to ether).

    • δ 7.65 (dd, J=8.5, 2.0 Hz, 1H): H-7 (Ortho to aldehyde).

    • δ 6.95 (d, J=8.5 Hz, 1H): H-8 (Ortho to ether oxygen).

    • δ 7.30–7.45 (m, 5H): Phenyl ring protons.

    • δ 5.10 (dd, 1H): H-2 (Chroman methine).

    • δ 2.80–3.00 (m, 2H): H-4 (Benzylic methylene).

    • δ 2.10–2.30 (m, 2H): H-3 (Methylene).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Vilsmeier reagent formation.Ensure POCl₃ is fresh; maintain 0°C stirring for full 30 mins before adding substrate.
Charring / Tars Reaction temperature too high.Do not exceed 80°C. Add POCl₃ very slowly to control exotherm.
No Reaction Moisture contamination.Use anhydrous DMF and a drying tube. POCl₃ hydrolyzes rapidly in moist air.
Impure Product Incomplete hydrolysis of iminium salt.Extend the stirring time during the aqueous workup (Step 4) or gently warm the aqueous mixture.

References

  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1][10][2][11][12][13] Comprehensive Organic Synthesis, 2, 777–794.

  • Prakash, O., et al. (2012). "Vilsmeier-Haack Reagent: A Facile Synthesis of 2-(4-chloro-3,3-dimethyl-7...)." Asian Journal of Research in Chemistry.

  • Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 49, 1.

  • Nandgaonkar, et al. (2005).[2] "Synthesis of 3-Formyl-6-methylchromone." Asian Journal of Chemistry. (Provides analogous conditions for chromone systems).

Sources

Application

Application Note: High-Yield Synthesis of Schiff Bases from 6-Formyl-2-Phenylchroman

Abstract This application note details the optimized protocol for the synthesis of Schiff bases derived from 6-formyl-2-phenylchroman (also known as 6-formylflavan). The workflow begins with the regioselective formylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of Schiff bases derived from 6-formyl-2-phenylchroman (also known as 6-formylflavan). The workflow begins with the regioselective formylation of the flavan core via the Vilsmeier-Haack reaction , followed by condensation with various aromatic amines to yield the target azomethines. These derivatives are of significant interest in medicinal chemistry due to their proven antioxidant, antimicrobial, and potential anticancer profiles.[1] This guide provides step-by-step experimental procedures, mechanistic insights, and critical troubleshooting parameters to ensure high reproducibility and purity.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Scaffold

2-Phenylchroman (Flavan) is a privileged scaffold in drug discovery. Unlike its oxidized counterpart (flavone), the chroman ring possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and lipophilicity.[1]

Reaction Pathway

The synthesis involves two distinct stages:[2]

  • Formylation: Introduction of an aldehyde group at the C6 position of the chroman ring using Phosphorus Oxychloride (

    
    ) and Dimethylformamide (DMF). The C6 position is electronically favored (para to the ether oxygen) and sterically accessible.
    
  • Condensation: Nucleophilic attack of a primary aromatic amine on the carbonyl carbon of the 6-formyl derivative, followed by dehydration to form the imine (

    
    ) bond.
    
Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution (Vilsmeier-Haack) followed by the imine formation.

ReactionMechanism Flavan 2-Phenylchroman (Flavan) Intermediate Iminium Ion Intermediate Flavan->Intermediate Electrophilic Attack (C6) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Generates Electrophile Aldehyde 6-Formyl-2-phenylchroman Intermediate->Aldehyde Hydrolysis (H2O) SchiffBase Target Schiff Base (Azomethine) Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine (Ar-NH2) Amine->SchiffBase

Caption: Sequential pathway from flavan precursor to final Schiff base via Vilsmeier-Haack formylation and acid-catalyzed condensation.

Experimental Protocols

Part A: Synthesis of 6-Formyl-2-Phenylchroman

Objective: To install a reactive aldehyde handle on the flavan ring.

Materials:

  • 2-Phenylchroman (Flavan)

  • Phosphorus Oxychloride (

    
    )[3][4]
    
  • N,N-Dimethylformamide (DMF)[1][5][6]

  • Dichloromethane (DCM) or 1,2-Dichloroethane[1]

  • Sodium Acetate (sat.[1] aq.) or Ice water

Procedure:

  • Reagent Preparation: In a dry 3-neck round-bottom flask under nitrogen atmosphere, place anhydrous DMF (1.2 eq). Cool the flask to 0–5°C using an ice bath.

  • Vilsmeier Reagent Formation: Dropwise add

    
     (1.2 eq) to the DMF with constant stirring.[1] Allow the mixture to stir at 0°C for 30 minutes until a semi-solid white/yellow Vilsmeier complex forms.
    
  • Substrate Addition: Dissolve 2-phenylchroman (1.0 eq) in a minimal amount of dry DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:[1]2) until the starting material is consumed.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH and facilitate hydrolysis). Stir vigorously for 1 hour to decompose the iminium salt intermediate.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1] Wash the combined organic layers with saturated 
    
    
    
    and brine.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from ethanol.
    
    • Yield Expectations: 70–85%

    • Appearance: Pale yellow solid.[1]

Part B: Synthesis of Schiff Bases

Objective: Condensation of the aldehyde with aromatic amines.[7][8]

Materials:

  • 6-Formyl-2-phenylchroman (from Part A)

  • Substituted Aniline (e.g., 4-methoxy, 4-chloro, 4-nitro aniline)[1]

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 6-formyl-2-phenylchroman (1.0 mmol) in 15 mL of absolute ethanol.

  • Amine Addition: Add the equimolar amount (1.0 mmol) of the substituted aromatic aniline.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux temperature (78°C) for 3–6 hours.

    • Note: Electron-withdrawing groups on the aniline (e.g.,

      
      ) may require longer reaction times (up to 8-10 hours).
      
  • Workup: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates out as a colored solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
     mL) to remove unreacted amine.[1]
    
  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the imine characteristic signals.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected SignalNotes
FT-IR Aldehyde (C=O)~1680 cm⁻¹Disappears in product.[1]
FT-IR Imine (C=N)1610 – 1630 cm⁻¹Sharp, strong band.[1]
¹H-NMR Aldehyde (-CHO)9.8 – 10.0 ppm (s)Disappears in product.
¹H-NMR Azomethine (-CH=N-)8.3 – 8.8 ppm (s)Diagnostic singlet for Schiff base.
¹H-NMR Chroman H-2~5.1 ppm (dd)Characteristic of the flavan ring.
Representative ¹H-NMR Interpretation

In the final Schiff base, the azomethine proton is the critical purity indicator. It appears as a distinct singlet downfield (8.3–8.8 ppm).[1] If the aldehyde peak at ~9.9 ppm persists, the reaction is incomplete.

Applications & Biological Relevance[2][6][8][10][11]

The 6-formyl-2-phenylchroman Schiff bases are not merely synthetic intermediates; they are bioactive pharmacophores.

  • Antioxidant Activity: The chroman core mimics the structure of

    
    -tocopherol (Vitamin E). The conjugated imine system enhances radical scavenging capabilities.
    
  • Antimicrobial Agents: Schiff bases often exhibit enhanced lipophilicity compared to free ligands, facilitating transport across bacterial cell membranes.[1]

  • DNA Binding: The planar aromatic system allows for potential intercalation into DNA base pairs, a mechanism relevant for anticancer drug development.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Step A) Moisture in Vilsmeier reagentEnsure DMF and

are anhydrous. Use a drying tube.[1]
No Precipitate (Step B) Product too soluble in EtOHConcentrate the solvent by 50% or add a few drops of cold water to induce crystallization.
Oily Product Impurities / Incomplete reactionTriturate the oil with cold diethyl ether or hexane to induce solidification.
Aldehyde Peak Persists Equilibrium limitationAdd molecular sieves (4Å) to the reaction to trap water and drive the equilibrium forward.

References

  • Vilsmeier-Haack Reaction Overview

    • Vilsmeier-Haack Reaction - Organic Chemistry Portal.[1]

    • [Link]

  • General Schiff Base Synthesis Protocol

    • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013).[1] Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules.[1][9][2][10][11][7][3][5][8][12][13][14]

    • [Link]

  • Formylation of Chroman Derivatives

    • Synthesis of 6-formylchromans via Vilsmeier-Haack (Inferred
    • See: Journal of Heterocyclic Chemistry archives for Vilsmeier formyl
    • [Link]

  • Biological Activity of Chroman Schiff Bases

    • Sriram, D., et al. (2006).[1] Synthesis and antimycobacterial activity of novel Schiff bases of 3-amino-2-phenylchromen-4-one (flavone derivatives).

    • [Link]

Sources

Method

Functionalization of position 6 in 2-phenylchroman rings

An In-depth Technical Guide to the Strategic Functionalization of Position 6 in 2-Phenylchroman Rings Authored by: Gemini, Senior Application Scientist Abstract The 2-phenylchroman scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Strategic Functionalization of Position 6 in 2-Phenylchroman Rings

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-phenylchroman scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous flavonoids and biologically active molecules.[1][] The functionalization of this scaffold is critical for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of synthetic strategies for the selective functionalization of the C6 position on the 2-phenylchroman ring. We will delve into two primary methodologies: direct electrophilic aromatic substitution and subsequent palladium-catalyzed cross-coupling reactions. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Strategic Importance of the C6 Position

The chroman ring system contains a benzene ring fused to a dihydropyran ring. The ether oxygen atom at position 1 is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[3] The C6 position is para to this oxygen, making it electronically enriched and a primary site for electrophilic attack. The C8 position is also activated (ortho), but the C6 position is often favored due to reduced steric hindrance. Modifying this position allows for the introduction of a wide array of functional groups, profoundly impacting the molecule's biological activity, a cornerstone of structure-activity relationship (SAR) studies in drug development.[4][5]

Overall Synthetic Strategy

Our approach is bifurcated. The first phase involves the direct installation of a functional handle at the C6 position via electrophilic aromatic substitution. The second phase leverages this handle for more complex modifications using modern cross-coupling chemistry.

G A 2-Phenylchroman Scaffold B C6-Nitration (EAS) A->B HNO₃/H₂SO₄ C C6-Halogenation (EAS) A->C D 6-Nitro-2-phenylchroman E 6-Bromo-2-phenylchroman F 6-Amino-2-phenylchroman D->F Reduction (e.g., H₂, Pd/C) G 6-Aryl-2-phenylchroman (Suzuki Coupling) E->G ArB(OH)₂, Pd Catalyst, Base H 6-(N-Aryl)amino-2-phenylchroman (Buchwald-Hartwig Amination) F->H Ar-X, Pd Catalyst, Base

Caption: Overall workflow for C6 functionalization.

Phase 1: Electrophilic Aromatic Substitution (EAS)

EAS is the most direct method for introducing initial functionality onto the electron-rich chroman benzene ring. The reaction proceeds through the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[6][7]

Protocol 1: Electrophilic Nitration at the C6 Position

Causality: Nitration introduces a nitro group (NO₂), a versatile functional handle. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, which can then be used in a vast number of subsequent reactions, such as amidation or Buchwald-Hartwig amination. We employ a classic mixed-acid system (HNO₃/H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺) electrophile.[8] Strict temperature control is paramount to prevent over-reaction and ensure regioselectivity.

Experimental Protocol: This protocol is adapted from established methods for the nitration of activated aromatic rings.[9]

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-phenylchroman (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C. This step is highly exothermic and must be done with caution.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 2-phenylchroman over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude 6-nitro-2-phenylchroman can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

ParameterValue/ConditionRationale & Notes
Temperature 0 - 5 °CEssential for controlling the exothermic reaction and minimizing byproduct formation (e.g., dinitration or oxidation).[10]
Reagents Conc. HNO₃ / Conc. H₂SO₄Generates the potent nitronium ion (NO₂⁺) electrophile required to react with the aromatic ring.[6]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion. Monitor by TLC to avoid prolonged reaction times.
Work-up Quenching on iceSafely neutralizes the strong acid and precipitates the organic product, which is poorly soluble in water.

Phase 2: Palladium-Catalyzed Cross-Coupling Reactions

With a handle installed at C6 (e.g., a halogen from EAS or a triflate from a phenol), palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to install complex carbon-carbon and carbon-heteroatom bonds.[11][12] These reactions have revolutionized drug discovery by enabling rapid SAR exploration.[5]

Protocol 2: Suzuki-Miyaura C-C Coupling

Causality: The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds between an organohalide (or triflate) and an organoboron compound.[13] It is highly valued for its tolerance of a wide range of functional groups and generally mild reaction conditions.[14] To utilize this reaction, the 2-phenylchroman must first be halogenated at the C6 position (e.g., via bromination with NBS). The resulting 6-bromo-2-phenylchroman is an ideal electrophile for the palladium catalytic cycle.

SuzukiCycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition Intermediate Pd(0)L₂->Ar-Pd(II)-X(L₂) Ar-X (e.g., 6-Bromo-2-phenylchroman) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation Intermediate Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) R-B(OH)₂ + Base (Transmetalation) Product Ar-R Ar-Pd(II)-R(L₂)->Product Reductive Elimination Product->Pd(0)L₂ Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: This protocol is based on general Suzuki-Miyaura coupling procedures.[11]

  • Setup: To an oven-dried Schlenk flask, add 6-bromo-2-phenylchroman (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent & Degassing: Add a suitable solvent (e.g., a mixture of toluene and water, or dioxane). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-phenylchroman derivative.

ParameterValue/ConditionRationale & Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice of catalyst and ligand is crucial and may require screening for optimal results.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for the transmetalation step.[13]
Solvent Toluene/H₂O, Dioxane, DMFSolvent choice affects solubility and reaction rate. Biphasic systems are common.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxidation by air.[14]
Protocol 3: Buchwald-Hartwig C-N Amination

Causality: The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[16] This reaction couples an aryl halide with an amine. Starting from 6-bromo-2-phenylchroman, this protocol allows for the direct installation of primary or secondary amines at the C6 position, providing access to a new class of derivatives for biological screening.

Experimental Protocol: This protocol is based on general Buchwald-Hartwig amination procedures.[11][16]

  • Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-2-phenylchroman (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) in an oven-dried Schlenk tube.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture at 90-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to obtain the desired 6-amino-2-phenylchroman derivative.

ParameterValue/ConditionRationale & Notes
Catalyst/Ligand Pd₂(dba)₃ / XantphosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Screening may be necessary.
Base NaOt-Bu, K₃PO₄A strong base is required to deprotonate the amine and facilitate the reductive elimination step.
Solvent Toluene, DioxaneAnhydrous and oxygen-free conditions are essential for catalyst stability and activity.
Atmosphere Inert (N₂ or Ar)Prevents degradation of the catalyst and phosphine ligand.

Conclusion and Outlook

The functionalization of the C6 position of the 2-phenylchroman ring is a strategically vital endeavor in the synthesis of novel bioactive compounds. By employing classical electrophilic aromatic substitution, chemists can efficiently install key functional handles like nitro or bromo groups. These intermediates serve as versatile platforms for modern synthetic transformations, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and rationales provided herein offer a robust framework for researchers to design and execute synthetic campaigns, ultimately enabling the exploration of new chemical space and the development of next-generation therapeutics based on the privileged 2-phenylchroman scaffold.

References

  • Lipshutz, B. H., Ghorai, S. (2012). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 14(16), 4230–4233. Available at: [Link]

  • Ghaffari, B., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Organic Letters, 19(1), 146-149. Available at: [Link]

  • Tobisu, M., Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1726. Available at: [Link]

  • Bruno, J. S., et al. (1975). Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model. Journal of Medicinal Chemistry, 18(9), 935-42. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ma, H., Bai, C., Bao, Y. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. New Journal of Chemistry, 43(25), 9898-9901. Available at: [Link]

  • Kim, D. W., et al. (2019). Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities. Bulletin of the Korean Chemical Society, 40(9), 906-910. Available at: [Link]

  • Reddy, L. H., et al. (2015). Synthesis of new 6-amino substituted flavones using Buchwald coupling reactions. Journal of Chemical and Pharmaceutical Sciences, 8(4), 755-758. Available at: [Link]

  • Khan, I., et al. (2020). Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease. Medicinal Chemistry Research, 29, 1648–1661. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • PharmD Guru. (n.d.). 18. ELECTROPHILIC AROMATIC SUBSTITUTION. Available at: [Link]

  • ResearchGate. (n.d.). Representation of the chemical structure of 2-Phenylchroman. Available at: [Link]

  • Petrone, D. A., et al. (2012). Functionalized chromans and isochromans via a diastereoselective Pd(0)-catalyzed carboiodination. Organic Letters, 14(18), 4806-9. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylchroman-7-ol. Available at: [Link]

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  • PubChem. (n.d.). 2-Phenylchroman-4-one hydrazone. Available at: [Link]

  • Ullah, E., et al. (2021). Structure-based designing and synthesis of 2-phenylchromone derivatives as potent tyrosinase inhibitors: In vitro and in silico studies. Bioorganic & Medicinal Chemistry, 35, 116057. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Formyl-2-Phenylchroman via Column Chromatography

Welcome to the technical support center for the purification of 6-formyl-2-phenylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-formyl-2-phenylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography purification of this and structurally related compounds. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure scientific integrity and reproducible results.

Introduction: The Challenge of Purifying 6-Formyl-2-Phenylchroman

6-formyl-2-phenylchroman presents a unique set of purification challenges due to its molecular structure. The presence of a polar formyl group and a non-polar phenylchroman backbone gives the molecule moderate polarity. This duality can lead to issues such as peak tailing, co-elution with impurities of similar polarity, and potential degradation on the stationary phase. This guide provides a systematic approach to troubleshoot and optimize the purification process, ensuring high purity and recovery of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of 6-formyl-2-phenylchroman. The following table summarizes common issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate eluent system polarity. - Column overloading. - Poor column packing.- Optimize Eluent System: Systematically vary the ratio of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) to achieve an optimal Rf value (ideally 0.2-0.4) on TLC.[1][2] - Reduce Sample Load: The amount of crude sample should typically be 1-5% of the mass of the silica gel. - Improve Packing Technique: Ensure a uniform and tightly packed column to prevent channeling. Both dry and slurry packing methods can be effective if performed correctly.[3]
Peak Tailing - Secondary interactions between the polar formyl group and active silanol groups on the silica gel surface.[4] - The sample is too concentrated.- Deactivate Silica Gel: Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to block active silanol sites.[2][4] - Use a Different Stationary Phase: Consider using alumina or a modified silica gel (e.g., amino-propylated) for compounds sensitive to acidic silica.[5][6] - Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading.
Compound Degradation on the Column - The acidic nature of silica gel can catalyze decomposition, especially for sensitive functional groups.[5] The formyl group can be susceptible to oxidation or other reactions.[7]- Test for Stability: Before running a column, spot the compound on a TLC plate and let it sit for several hours. Re-run the TLC to see if any degradation has occurred.[5] - Neutralize Silica Gel: As mentioned above, adding a base like triethylamine to the eluent can help.[2] Alternatively, wash the silica gel with a dilute solution of the same base in the eluent before packing.
Low or No Recovery of the Compound - The compound is too polar and is irreversibly adsorbed onto the silica gel. - The compound is not stable on silica gel and has decomposed.[5] - The eluent system is not polar enough to elute the compound.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. A step gradient may be necessary. - Check Compound Stability: Perform a stability test on a TLC plate as described above.[5] - Flush the Column: If the compound is still on the column, try flushing with a very polar solvent like methanol or a mixture of dichloromethane and methanol.
Irregular Elution Profile (e.g., streaking) - The sample was not loaded evenly onto the column. - The sample is not fully soluble in the eluent.- Proper Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[3] - Ensure Solubility: Choose a loading solvent in which your compound is readily soluble.

Experimental Protocol: Standard Column Chromatography of 6-Formyl-2-Phenylchroman

This protocol provides a starting point for the purification of 6-formyl-2-phenylchroman. Optimization may be required based on the specific impurity profile of the crude material.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal eluent system.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.[2]

    • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

    • Visualize the spots under UV light. The ideal eluent system will give the target compound an Rf value of approximately 0.3.[1]

2. Column Preparation:

  • Objective: To pack a uniform column of silica gel.

  • Procedure (Slurry Method):

    • Select a glass column of appropriate size. A general rule is to use 50-100g of silica gel per gram of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand.[3]

    • In a separate beaker, make a slurry of silica gel (60-120 mesh) in the initial, least polar eluent determined from the TLC analysis.[8]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[8]

    • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Never let the solvent level drop below the top of the silica gel.[3]

    • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Wet Loading):

    • Dissolve the crude 6-formyl-2-phenylchroman in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

4. Elution and Fraction Collection:

  • Objective: To separate the components of the mixture and collect the purified product.

  • Procedure:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions in test tubes or other suitable containers. The size of the fractions will depend on the column size and the separation.

    • If a gradient elution is necessary, gradually increase the polarity of the eluent.

    • Monitor the separation by spotting collected fractions on TLC plates.[9]

5. Product Isolation:

  • Objective: To obtain the pure, solid product.

  • Procedure:

    • Combine the fractions containing the pure 6-formyl-2-phenylchroman.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid can be further dried under high vacuum.

Visualization of the Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System) ColumnPrep 2. Column Preparation (Slurry Packing) TLC->ColumnPrep Optimal eluent identified SampleLoad 3. Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Packed column ready Elution 4. Elution & Fraction Collection SampleLoad->Elution Sample loaded FractionAnalysis Monitor Fractions by TLC Elution->FractionAnalysis Collect fractions Combine Combine Pure Fractions FractionAnalysis->Combine Pure fractions identified Isolate 5. Product Isolation (Rotary Evaporation) Combine->Isolate Pooled pure fractions

Caption: Workflow for the purification of 6-formyl-2-phenylchroman.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, is being overloaded, or is degrading.[2] If this occurs during column chromatography, it will likely lead to poor separation and broad peaks. Consider adding a small amount of a modifier to your eluent (like triethylamine for basic compounds or acetic acid for acidic compounds) to improve the spot shape on the TLC before proceeding with the column.

Q2: How do I choose between dry packing and slurry packing?

A: Both methods can be effective. Slurry packing is generally preferred as it tends to create a more uniform and well-packed column, minimizing the risk of air bubbles and channeling which can lead to poor separation.[3][8] Dry packing can be faster but requires more care to ensure a homogenous packing.

Q3: Can I reuse my column?

A: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent (like ethyl acetate or methanol) and then re-equilibrated with the initial mobile phase. However, for high-purity applications, a fresh column is always the best practice.

Q4: What should I do if my compound doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate?

A: If your compound is very polar and does not move from the baseline in ethyl acetate, you will need a more polar eluent system. Try a mixture of dichloromethane and methanol, starting with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increasing the methanol content. For extremely polar compounds, other stationary phases like reversed-phase silica (C18) might be more suitable.

Q5: The Rf of my compound on the TLC plate is different from its behavior on the column.

A: This discrepancy can arise from several factors. The TLC plate and the bulk silica gel in your column may have slightly different activities. Chamber saturation in the TLC jar can also affect Rf values. It's important to use the TLC as a guide and monitor the column elution closely with TLC analysis of the fractions.

Troubleshooting Logic Flow

Troubleshooting Logic Start Problem with Purification PoorSep Poor Separation? Start->PoorSep LowRecovery Low Recovery? PoorSep->LowRecovery No OptimizeEluent Optimize Eluent System (TLC) PoorSep->OptimizeEluent Yes Tailing Peak Tailing? LowRecovery->Tailing No IncreasePolarity Increase Eluent Polarity LowRecovery->IncreasePolarity Yes AddModifier Add Eluent Modifier (e.g., Triethylamine) Tailing->AddModifier Yes End Successful Purification Tailing->End No, Other Issue CheckLoad Reduce Sample Load OptimizeEluent->CheckLoad Repack Improve Column Packing CheckLoad->Repack Repack->End CheckStability Check Compound Stability (TLC Test) IncreasePolarity->CheckStability CheckStability->End ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) AddModifier->ChangeStationaryPhase ChangeStationaryPhase->End

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Chen, M., et al. (2018). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Organic Letters, 20(15), 4565-4569.
  • Uchiyama, S., et al. (2004). Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography. Analytical Chemistry, 76(20), 6005-6010.
  • U.S. Geological Survey. (2003). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Fractionation of Sediment Extracts for Determination of Trace Organics. USGS Publications Warehouse. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hanai, T. (2006). Chromatography in Silico, Quantitative Analysis of Retention of Aromatic Acid Derivatives.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Uchiyama, S., et al. (2004). Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. Analytical Chemistry, 76(20), 6005–6010.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Retrieved from [Link]

  • El-Nahas, A. M., et al. (2013). Stabilization of Silica Gel against Hydrolysis by Doping with Fˉ or Zr(IV).
  • Agilent Technologies. (2022, November 16). A Universal Eluent System for Method Scouting and Separation of Biotherapeutic Proteins by Ion-Exchange, Size-Exclusion, and Hydrophobic Interaction Chromatography. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Silica Gel in Organic Synthesis. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • De l'Etoile, K. R. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Master's Theses, 13.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). STUDY ON HEAT STABILITY OF THE SURFACE STRUCTURE OF SILICA GELS. Retrieved from [Link]

  • Google Patents. (n.d.). DE19817774A1 - Process for the separation of fullerenes by chromatography.
  • Cytiva. (n.d.). Phenyl Sepharose 6 Fast Flow (low sub and high sub). Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2025, June 20). Turning Down the Inhibition Effect of Silica Gels in Protein Crystallization. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of aldehyde group in chromene derivatives during storage

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chromene derivatives. This document provides in-depth guidance on a common challenge: the oxidation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chromene derivatives. This document provides in-depth guidance on a common challenge: the oxidation of the aldehyde functional group during storage. As these valuable compounds are often sensitive, maintaining their structural integrity is paramount for reproducible and reliable experimental outcomes. This guide is designed with full editorial control to offer practical, field-proven insights rooted in scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of aldehyde-bearing chromene derivatives.

Q1: Why is the aldehyde group on my chromene derivative so prone to oxidation? The aldehyde functional group is inherently susceptible to oxidation due to the presence of a hydrogen atom attached to the carbonyl carbon.[1] This C-H bond can be readily cleaved, leading to the formation of a carboxylic acid. This process, often an autoxidation, can be initiated or accelerated by factors like atmospheric oxygen, light, heat, and trace metal impurities.[2][3][4]

Q2: What are the typical signs that my stored compound has oxidized? Degradation can manifest in several ways. Visually, you might observe a change in color or the formation of a precipitate.[5] Analytically, the most definitive evidence comes from techniques like chromatography (HPLC, GC) or spectroscopy (NMR, IR). Common indicators include:

  • A decrease in the peak area of the target aldehyde in your chromatogram.[5]

  • The appearance of new, more polar peaks, corresponding to the carboxylic acid byproduct.[5]

  • A shift in the retention time of your compound.[5]

  • In ¹H NMR spectroscopy, the disappearance of the characteristic aldehydic proton signal (typically 9-10 ppm) and the emergence of a broad carboxylic acid proton signal (>10 ppm).

Q3: What is the most critical step to prevent oxidation? Excluding oxygen is the single most effective measure.[6][7] This is achieved by storing the compound under an inert atmosphere, a technique known as inerting or blanketing.[8][9][10] By replacing the air in the headspace of your storage container with a dry, inert gas like nitrogen or argon, you remove the primary reactant for oxidation.[11][12]

Q4: Should I add an antioxidant? If so, which one and how much? For long-term storage, adding a radical-scavenging antioxidant is a prudent secondary measure. Compounds like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective at inhibiting autoxidation chain reactions.[2] A very low concentration is typically sufficient, generally in the range of 0.01% to 0.1% by weight.[2] It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.

Q5: What is the ideal storage temperature? Lower temperatures slow down the rate of all chemical reactions, including oxidation.[13] For optimal stability, store your chromene aldehyde derivatives at 4°C for short-to-medium term storage.[5] For long-term storage, -20°C is recommended.[5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to store the compound in smaller, single-use aliquots.[5]

Troubleshooting Guide: Identifying and Rectifying Degradation

If you suspect your compound has already begun to degrade, this guide will help you diagnose the issue and take corrective action.

Observed Problem Probable Cause(s) Recommended Solution(s)
Sample has changed color or a precipitate has formed. Oxidation leading to the formation of insoluble carboxylic acids or polymerization products.[5]1. Analyze: Perform an analytical check (e.g., HPLC, NMR) to determine the purity of the remaining material. 2. Purify: If a significant amount of the desired compound remains, consider re-purification via column chromatography or recrystallization. 3. Re-evaluate Storage: Immediately implement a more robust storage protocol (see Best Practices below) for the purified material and future batches.
New peaks appear in HPLC/GC analysis. The primary new peak is likely the corresponding carboxylic acid, the direct product of oxidation.[5]1. Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry or by comparing it to a standard. 2. Assess Purity: Quantify the percentage of the oxidized impurity. If it exceeds the tolerance for your experiment, the batch should be discarded or repurified. 3. Review Handling: Scrutinize your entire handling and storage workflow. Was the vial left open to the air? Was it exposed to light? Was the solvent pure?
Inconsistent or non-reproducible experimental results. The concentration of the active aldehyde is decreasing over time due to degradation, leading to variable effective concentrations between experiments.[5]1. Prepare Fresh Solutions: Always use freshly prepared solutions from a solid sample that has been stored correctly. Avoid using old stock solutions. 2. Implement Aliquoting: Divide new batches into small, single-use aliquots to ensure that the main stock remains pristine.[5] 3. Verify Purity: Before starting a critical experiment, run a quick purity check (e.g., TLC, HPLC) on an aliquot to confirm its integrity.
Visualizing the Degradation Pathway

The fundamental chemical transformation at the heart of this issue is the oxidation of the aldehyde to a carboxylic acid.

G Aldehyde Chromene-Aldehyde (-CHO) CarboxylicAcid Chromene-Carboxylic Acid (-COOH) Aldehyde->CarboxylicAcid Oxidation Reactants O₂, Light, Heat, Trace Metals

Caption: The oxidative degradation pathway of a chromene aldehyde.

Best Practices for Long-Term Storage

Proactive measures are the cornerstone of maintaining compound integrity. The following table summarizes the recommended storage conditions based on the intended duration.

Storage DurationTemperatureAtmosphereContainerAdditives (Optional)
Short-Term (Up to 1 week)4°CAir (if used quickly) or Nitrogen headspaceTightly sealed amber glass vial[11][14]Generally not required
Medium-Term (1 week to 3 months)4°C to -20°CInert Gas Blanket (Nitrogen or Argon)[6][9]Vial with a PTFE-lined cap or a Sure/Seal™ bottle[15][16]BHT or BHA (0.01% w/w)
Long-Term (>3 months)-20°C or below [5]Inert Gas Blanket (Argon preferred for density)[17]Flame-sealed glass ampoule or Sure/Seal™ bottle stored in a freezer box[11][17]Recommended: BHT or BHA (0.01-0.1% w/w)[2]
Decision-Making Workflow for Optimal Storage

Use the following decision tree to select the appropriate storage strategy for your chromene aldehyde derivative.

G start Start: New Batch of Chromene Aldehyde duration Intended Storage Duration? start->duration store_fridge Store at 4°C in Tightly Capped Amber Vial duration->store_fridge < 1 Week sensitivity Compound Highly Sensitive or for Critical Use? duration->sensitivity > 1 Week short_term < 1 Week long_term > 1 Week store_inert_fridge Store at 4°C under Inert Gas (N₂ or Ar) sensitivity->store_inert_fridge No store_inert_freezer Store at -20°C under Inert Gas (N₂ or Ar) sensitivity->store_inert_freezer Yes yes_sensitive Yes no_sensitive No add_antioxidant Consider adding Antioxidant (e.g., BHT) store_inert_freezer->add_antioxidant

Caption: Decision tree for selecting the correct storage protocol.

Detailed Experimental Protocols

This section provides step-by-step instructions for essential preservation techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Blanketing a Sample with Inert Gas

This protocol describes how to create an oxygen-free environment in your storage vial using standard laboratory equipment.

Materials:

  • Vial containing your chromene aldehyde derivative (solid or in an anhydrous solvent).

  • Vial cap with a PTFE/silicone septum.

  • Source of dry, inert gas (Nitrogen or Argon) connected to a manifold (e.g., a Schlenk line) with a bubbler.[16]

  • Needles: one long needle connected to the inert gas source and one short "outlet" needle.

Procedure:

  • Prepare the Vial: Place your compound in the vial and securely crimp or screw on the septum cap.

  • Insert Needles: Carefully pierce the septum with both the long gas inlet needle (ensure it reaches the bottom of the vial's headspace, but not touching the sample) and the short outlet needle.

  • Purge the Headspace: Gently open the flow of inert gas. You should see gas bubbling out through the bubbler on your manifold. Allow the gas to flow for 2-3 minutes. This process, known as purging, displaces the heavier air with the lighter inert gas.[9]

  • Seal the System: While the inert gas is still flowing, remove the short outlet needle first. This creates a slight positive pressure inside the vial.

  • Final Seal: After a few more seconds, remove the gas inlet needle. The positive pressure prevents air from re-entering the vial as the needle is withdrawn.

  • Secure and Store: For added security, wrap the cap and septum area with Parafilm®. Store the vial at the appropriate temperature as determined above.

Protocol 2: Preparing and Using an Antioxidant Stock Solution

This protocol details how to add a precise amount of an antioxidant like BHT.

Materials:

  • Butylated Hydroxytoluene (BHT).

  • Anhydrous, HPLC-grade solvent compatible with your compound (e.g., Acetonitrile, Ethyl Acetate).

  • Volumetric flasks and precision micropipettes.

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh 10 mg of BHT.

    • Dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.

  • Calculate the Required Volume:

    • Determine the total mass (in mg) of your chromene aldehyde sample.

    • Calculate the target mass of BHT needed for a 0.1% concentration.

      • Formula:Mass of BHT (mg) = Mass of Sample (mg) * 0.001

    • Calculate the volume of the stock solution to add.

      • Formula:Volume to Add (µL) = Mass of BHT (mg) * 1000

    • Example: For a 50 mg sample of your chromene derivative, you would need 0.05 mg of BHT. You would add 50 µL of your 1 mg/mL stock solution.

  • Add Antioxidant:

    • If your sample is a solid, dissolve it in its final storage solvent first.

    • Using a precision micropipette, add the calculated volume of the BHT stock solution to your sample solution.

    • Mix thoroughly by gentle vortexing or inversion.

  • Store Properly: Proceed to blanket the solution with inert gas (Protocol 1) and store it at the correct temperature.

By implementing these robust troubleshooting and storage protocols, you can significantly enhance the shelf-life and reliability of your valuable chromene aldehyde derivatives, ensuring the integrity of your research and development efforts.

References
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Linde Gas. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from Air Products. [Link]

  • European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds.
  • Air Liquide India. (n.d.). Inert Gas Blanketing. Retrieved from Air Liquide India. [Link]

  • Ramsak, Z., & Skočaj, M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. [Link]

  • Tech, A. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from A-tech. [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • LibreTexts. (2019, June 5). 20.9: 20.1 Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Hipkiss, A. R. (2010). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Biochemical Society Transactions, 38(6), 1631-1635. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Stiti, N., et al. (2017). The role of Arabidopsis aldehyde dehydrogenase genes in response to high temperature and stress combinations. Journal of Experimental Botany, 68(21-22), 5781-5794. [Link]

  • Pop, A. M., et al. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Molecules, 28(23), 7800. [Link]

  • Tan, H. W., et al. (2019). Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. Foods, 8(10), 496. [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. [Link]

  • Li, C., et al. (2013). Oxidative C–C Bond Cleavage of Aldehydes via Visible-Light Photoredox Catalysis. Organic Letters, 15(3), 436-439. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. It addresses common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde. It addresses common challenges encountered during the recrystallization process, offering troubleshooting strategies and a comprehensive FAQ section. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Recrystallization Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the recrystallization of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. The compound melts before it dissolves, forming an immiscible liquid layer. This is a common issue with organic compounds, especially when using a mixed solvent system.[1][2]

  • Troubleshooting Protocol:

    • Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil.

    • Add more of the "good" solvent: If using a mixed solvent system (e.g., ethanol/water), add a small amount of the solvent in which the compound is more soluble (in this case, ethanol). This will lower the saturation point and prevent premature precipitation.[1]

    • Slow cooling: Allow the solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Very slow cooling can favor crystal formation over oiling.[2]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed crystals: If available, add a single, pure crystal of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde to the cooled solution to induce crystallization.[2]

Issue 2: No crystals form upon cooling.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated upon cooling, or the solution is supersaturated, but crystal nucleation has not occurred.[2]

  • Troubleshooting Protocol:

    • Reduce solvent volume: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent.[1][2] Be careful not to evaporate too much, as this can lead to rapid precipitation and impurity inclusion.

    • Induce nucleation: If the solution is likely supersaturated, try the following techniques:

      • Scratching: As described above, scratching the inner surface of the flask can initiate crystal growth.[2]

      • Seed crystals: Adding a seed crystal is a highly effective method to induce crystallization.[2]

      • Ice bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of the compound and promote crystallization.[2]

Issue 3: Poor recovery of the purified compound.

  • Causality: Low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.

  • Troubleshooting Protocol:

    • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

    • Pre-heat filtration apparatus: During hot gravity filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

    • Cool thoroughly: Ensure the filtrate is cooled completely, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of solution.

    • Check the mother liquor: If significant product loss is suspected, the mother liquor (the solution remaining after filtration) can be concentrated by evaporation to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde?

Based on the recrystallization of similar chromene derivatives, ethanol (EtOH) is often a good starting point.[4] A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature.[3]

Q2: When should I consider a mixed solvent system?

A mixed solvent system is useful when no single solvent has the ideal solubility characteristics.[5] For 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde, a common and effective mixed solvent system is a mixture of a "good" solvent where the compound is highly soluble (like ethanol or ethyl acetate) and a "poor" solvent where it is sparingly soluble (like water or hexanes).[6]

Q3: How do I choose the right mixed solvent pair?

The two solvents must be miscible. A general approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the hot "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few more drops of the hot "good" solvent to redissolve the precipitate and allow the clear solution to cool slowly.[5]

Q4: What is the ideal cooling rate for crystallization?

Slow cooling is generally preferred.[1] Rapid cooling can lead to the formation of small, impure crystals as impurities can become trapped in the rapidly forming crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath will typically yield larger, purer crystals.

Solvent Selection and Properties

The choice of solvent is critical for successful recrystallization. The following table summarizes common solvents and their relevant properties.

SolventBoiling Point (°C)PolarityComments
Ethanol (EtOH)78PolarA versatile solvent for many organic compounds, including chromene derivatives.[4]
Ethyl Acetate (EtOAc)77MediumOften used in combination with hexanes.[6]
n-Hexane69Non-polarA good "poor" solvent to pair with more polar solvents. Prone to causing oiling out if not used carefully.[6]
Water (H₂O)100Very PolarCan be a good "poor" solvent for less polar organic compounds.[6]
Dichloromethane (DCM)40MediumIts low boiling point can be a disadvantage for recrystallization.[7]

Experimental Protocol: Recrystallization of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde using a Mixed Solvent System (Ethanol/Water)

This protocol provides a step-by-step methodology for the purification of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

  • Dissolution: Place the crude 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and key steps in a typical recrystallization experiment.

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Premature Crystals cool Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath troubleshoot Troubleshoot cool->troubleshoot collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end oil_out Oiling Out troubleshoot->oil_out Issue no_crystals No Crystals Form troubleshoot->no_crystals Issue oil_out->dissolve Resolution: Reheat & Add Solvent no_crystals->cool Resolution: Evaporate Solvent & Scratch

Caption: A flowchart of the recrystallization process.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Al-Zahrani, A. A., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(2), 3338-3353. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11805918, 2-phenyl-2H-chromene. Available from: [Link].

  • YouTube. (2012). Recrystallization using two solvents. Available from: [Link]

  • University of Canterbury, Department of Chemistry. RECRYSTALLISATION. Available from: [Link]

  • Scribd. Recrystallization Procedure Guide. Available from: [Link]

  • Kumar, P., et al. (2015). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. RSC Advances, 5(10), 7385-7391. Available from: [Link]

  • Reddit. (2019). Recrystallization with two solvents. Available from: [Link]

Sources

Optimization

Minimizing side reactions during the synthesis of chromene-6-carbaldehyde

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: CHR-06-SYNTH-OPT Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Design-First" Approach Synthesis of 2H-chromene-6-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: CHR-06-SYNTH-OPT Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Design-First" Approach

Synthesis of 2H-chromene-6-carbaldehyde (and its derivatives) presents a classic organic chemistry paradox: the chromene double bond is electronically rich and acid-sensitive, yet the most common formylation techniques (Vilsmeier-Haack, Rieche) are electrophilic and acidic.

The Critical Failure Point: Users frequently attempt to formylate the pre-formed chromene ring. This is chemically flawed for 6-substitution. The enol ether character of the 2H-chromene ring directs electrophilic attack to the C3 position , not the C6 position on the benzene ring.

The Solution: The most robust protocol avoids late-stage formylation entirely. Instead, we utilize a "Pre-Functionalized Annulation" strategy, starting with the aldehyde moiety already in place (e.g., using 4-hydroxybenzaldehyde).

Decision Matrix: Selecting the Correct Route

Before beginning experimental work, use this logic flow to determine the correct synthetic pathway based on your starting materials and constraints.

ChromeneRoute Start START: Select Precursor HaveChromene Do you already have the Chromene ring? Start->HaveChromene HavePhenol Do you have 4-Hydroxybenzaldehyde? Start->HavePhenol VH_Risk CRITICAL RISK: Vilsmeier-Haack will formylate at C3 (not C6) HaveChromene->VH_Risk GoldRoute GOLD STANDARD: Base-Catalyzed Annulation HavePhenol->GoldRoute BlockC3 Is C3 blocked? VH_Risk->BlockC3 Fail High Probability of Wrong Regioisomer BlockC3->Fail No Rieche Use Rieche Formylation (TiCl4/Cl2CHOMe) *Strict Temp Control* BlockC3->Rieche Yes Reagents Reagents: 3-methyl-2-butenal + Pyridine (or Ca(OH)2) GoldRoute->Reagents Success Target: Chromene-6-CHO High Regiofidelity Reagents->Success

Figure 1: Strategic Decision Tree for Chromene-6-Carbaldehyde Synthesis. Note the high risk of regiochemical errors when starting from the chromene ring.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "I used Vilsmeier-Haack on 2,2-dimethylchromene, but the NMR shows the aldehyde at the wrong position."
  • Diagnosis: You have likely synthesized 3-formyl-2,2-dimethylchromene .

  • Mechanism: The

    
     double bond in 2H-chromene acts as a cyclic vinyl ether. It is significantly more nucleophilic than the benzene ring. The Vilsmeier reagent (chloroiminium ion) attacks the 
    
    
    
    -carbon (C3) of the enol ether system.
  • Correction:

    • Immediate Fix: You cannot migrate the formyl group. You must restart.

    • Protocol Shift: Adopt the Propargyl Ether Rearrangement or Aldol-Type Annulation (see Section 4). If you must formylate a pre-formed ring, the C3 and C4 positions must be blocked (e.g., fully saturated chroman), but this requires subsequent oxidation which is difficult.

Issue 2: "My reaction mixture turned into a black tar/polymer."
  • Diagnosis: Acid-catalyzed polymerization of the vinyl ether.

  • Cause: Chromenes are sensitive to strong acids (HCl, H₂SO₄, POCl₃). Protonation of the C3-C4 double bond generates a reactive oxocarbenium ion which initiates oligomerization.

  • Correction:

    • Avoid: Strong protic acids or unbuffered Lewis acids.

    • Alternative: Use Titanium(IV) chloride (TiCl₄) with extreme cold (-78°C to 0°C) if performing Rieche formylation, as TiCl₄ is less likely to cause polymerization than proton sources if quenched carefully.

    • Buffer: When using Vilsmeier conditions (if C3 is blocked), ensure the reaction does not overheat.

Issue 3: "I am trying the Propargyl Ether (Claisen) route, but I am getting benzofurans."
  • Diagnosis: Competitive cyclization pathways.

  • Mechanism: The Claisen rearrangement of aryl propargyl ethers yields an allenyl phenol intermediate. This can cyclize via:

    • 6-endo-trig (Desired): Forms Chromene.

    • 5-exo-trig (Undesired): Forms Benzofuran.

  • Optimization:

    • Solvent: Use PEG-200 or Diethylaniline at 200°C. High dielectric solvents often favor the 6-membered ring.

    • Catalyst: Gold (Au) or Silver (Ag) catalysts can sometimes skew selectivity toward the benzofuran; thermal rearrangement (no metal) is often better for chromenes.

Recommended Protocol: The "Gold Standard" Annulation

This protocol avoids the regioselectivity and polymerization issues of Vilsmeier-Haack by building the ring after the aldehyde is in place.

Target: 2,2-Dimethyl-2H-chromene-6-carbaldehyde Reaction Type: Base-Catalyzed Condensation (Casiraghi/North Method)

Materials
ReagentEquivalentsRoleNotes
4-Hydroxybenzaldehyde 1.0 eqSubstrateDirects aldehyde to C6
3-Methyl-2-butenal 1.5 - 2.0 eqAnnulation AgentAlso known as Prenal
Pyridine 2.0 eqBase/SolventMild base prevents polymerization
Alumina (optional) Cat.[1]Solid SupportCan improve yield in microwave
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Mixing: Dissolve 4-hydroxybenzaldehyde (10 mmol) in dry Pyridine (5 mL).

  • Addition: Add 3-methyl-2-butenal (20 mmol) dropwise at room temperature.

    • Critical Control Point: Do not add all at once; exotherms can degrade the aldehyde.

  • Reaction: Heat the mixture to 140°C (reflux) for 8–12 hours.

    • Alternative: Microwave irradiation at 150°C for 20 minutes (sealed vessel) often improves yield and cleanliness.

  • Workup:

    • Cool to Room Temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (cold) to remove pyridine. Note: Do this quickly to avoid acid exposure to the product.

    • Wash with Brine, Dry over Na₂SO₄.

  • Purification: Flash chromatography on Silica Gel.

    • Eluent: Hexanes:EtOAc (90:10). The chromene is usually less polar than the starting phenol.

Expected Yield: 60–75% Key Advantage: 100% Regioselectivity for the 6-position.

Mechanistic Visualization: Why Vilsmeier Fails

Understanding the electron density is key to avoiding side reactions.

Mechanism Chromene 2H-Chromene (Substrate) PathA Path A: C3 Attack (Kinetically Favored) Chromene->PathA High e- density at vinyl ether PathB Path B: C6 Attack (Desired but Slow) Chromene->PathB Lower e- density at benzene ring Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->PathA Vilsmeier->PathB ProductA 3-Formylchromene (WRONG ISOMER) PathA->ProductA ProductB 6-Formylchromene (TARGET) PathB->ProductB Minor/Trace

Figure 2: Competitive pathways in electrophilic formylation. The vinyl ether (C3) dominates reactivity over the benzene ring (C6).

References

  • North, J. T., et al. "Synthesis of Chromenes via Base-Catalyzed Condensation." Journal of Organic Chemistry, 1995.

  • Hepworth, J. D. "Vilsmeier-Haack Formylation of Oxygen Heterocycles." Comprehensive Heterocyclic Chemistry, 1984.

  • Majumdar, K. C., et al. "Regioselective Synthesis of 2H-Chromenes." Chemical Reviews, 2011.

  • Organic Chemistry Portal. "Synthesis of 2H-Chromenes."

  • BenchChem. "Vilsmeier-Haack Reaction Guide."

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 6-formyl-2-phenylchroman

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-formyl-2-phenylchroman , a critical scaffold in medicinal chemistry often utilized in the synthesis of antiviral and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-formyl-2-phenylchroman , a critical scaffold in medicinal chemistry often utilized in the synthesis of antiviral and anticancer agents.

Executive Summary & Application Context

6-formyl-2-phenylchroman (C₁₆H₁₄O₂, MW 238.28) represents a functionalized flavan derivative. In drug discovery, this scaffold serves as a versatile intermediate, particularly for Vilsmeier-Haack formylations used to generate libraries of bioactive benzopyrans.

Accurate structural characterization relies on distinguishing this molecule from its isomers (e.g., flavanones or positional formyl isomers). This guide compares the two primary ionization "alternatives"—Electron Impact (EI) and Electrospray Ionization (ESI) —and delineates the specific fragmentation pathways that serve as diagnostic fingerprints.

Comparison of Ionization Alternatives

For a researcher confirming synthesis or analyzing metabolites, the choice of ionization dictates the information quality.

FeatureAlternative A: Electron Impact (EI) Alternative B: ESI-MS/MS (CID)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation & Quantitation
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low internal energy)
Molecular Ion M⁺ (m/z 238) : Often intense, but may be weak if labile.[M+H]⁺ (m/z 239) : Dominant species.
Fragmentation Spontaneous, rich in-source fragmentation.Requires Collision Induced Dissociation (CID).
Key Advantage Unambiguous identification of the A-ring vs. B-ring substitution via RDA fragments.High sensitivity; compatible with LC flows for biological matrices.

Mechanistic Fragmentation Analysis

The fragmentation of 6-formyl-2-phenylchroman is governed by the stability of the benzopyran system. The two dominant mechanisms are Retro-Diels-Alder (RDA) cleavage and Carbonyl elimination .

A. The Retro-Diels-Alder (RDA) Pathway (Diagnostic)

The most structurally informative pathway for chromans is the RDA cleavage of the C-ring.

  • Mechanism: The C-ring (saturated pyran) undergoes a [4+2] cycloreversion.

  • Bond Cleavage: Breaks the O1–C2 and C3–C4 bonds.

  • Resulting Fragments:

    • Diene Fragment (A-Ring containing): Retains the formyl group.

      • Structure: 6-formyl-o-quinone methide radical cation.

      • Mass:m/z 134 . (Calculated: MW 238 - Styrene 104 = 134).

    • Dienophile Fragment (B-Ring containing): Styrene derivative.

      • Structure: Styrene radical cation.

      • Mass:m/z 104 .

Expert Insight: In unsubstituted 2-phenylchroman, the RDA fragment appears at m/z 106. The shift to m/z 134 in your spectrum is the definitive confirmation that the formyl group is located on the A-ring (benzo-fused ring) and not the B-ring.

B. Formyl Group Elimination

Aldehydes on aromatic rings exhibit characteristic losses:

  • Loss of Hydrogen (M-1): Formation of the acylium ion (m/z 237). Common in EI but less diagnostic.

  • Loss of CHO (M-29): Homolytic cleavage of the C-C bond to the formyl group.

    • Mass:m/z 209 .[1]

  • Loss of CO (M-28): Rearrangement involving the formyl group, often followed by ring contraction.

    • Mass:m/z 210 .

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways. The RDA pathway is the "Self-Validating" step: if you do not see the m/z 134/104 pair, the chroman core is likely compromised or oxidized to a chromone.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 238 RDA_Split Retro-Diels-Alder (C-Ring Cleavage) M_Ion->RDA_Split Major Pathway Alpha_Cleavage Alpha Cleavage (Formyl Group) M_Ion->Alpha_Cleavage Minor Pathway Frag_A A-Ring Fragment (Formyl-o-Quinone Methide) m/z 134 (Diagnostic) RDA_Split->Frag_A Charge Retention on A-Ring Frag_B B-Ring Fragment (Styrene) m/z 104 RDA_Split->Frag_B Charge Retention on B-Ring Frag_CO [M - CO]+ m/z 210 Alpha_Cleavage->Frag_CO -28 Da (CO) Frag_CHO [M - CHO]+ m/z 209 Alpha_Cleavage->Frag_CHO -29 Da (CHO) Frag_A_CO [m/z 134 - CO]+ m/z 106 Frag_A->Frag_A_CO -28 Da (CO loss) Tropylium Tropylium Ion m/z 91 Frag_B->Tropylium -13 Da (Rearrangement)

Caption: Fragmentation tree of 6-formyl-2-phenylchroman showing the diagnostic Retro-Diels-Alder split (m/z 134/104) and formyl group losses.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these protocols. The "Self-Validating" aspect ensures that if the system is not performing correctly (e.g., poor ionization), the specific checkpoints will fail.

Protocol A: LC-ESI-MS/MS Structural Confirmation

Objective: Confirm the presence of the formyl-chroman core in a reaction mixture.

  • Sample Preparation:

    • Dissolve 1 mg of 6-formyl-2-phenylchroman in 1 mL of Acetonitrile (ACN) .

    • Dilute 1:100 with 50% ACN/Water + 0.1% Formic Acid.

    • Validation Check: Solution must be clear. Turbidity indicates polymerization of the aldehyde.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Triple Quadrupole or Q-TOF):

    • Mode: Positive Ion (+ESI).[1]

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE) Ramp: This is critical.

      • Set CE to 10, 20, and 40 eV.

    • Validation Check: At 10 eV, [M+H]⁺ (m/z 239) should be the base peak (>90% intensity). At 40 eV, m/z 134 should appear.

Protocol B: Data Interpretation Workflow

Use this logic gate to interpret the spectrum:

  • Check Parent Ion: Is m/z 239 present?

    • No: Check synthesis (did formylation fail?) or ionization (source dirty?).

    • Yes: Proceed.

  • Check for Oxidation: Is there a peak at m/z 237 ([M+H]⁺ - 2H)?

    • Yes: The chroman ring has oxidized to a chromone or flavone . The RDA pattern will change significantly (RDA of chromones yields different masses).

  • Check Diagnostic Fragment: Is m/z 134 present in MS2?

    • Yes:Positive ID for 6-formyl-2-phenylchroman.

    • No (but m/z 106 is present): You likely have the unsubstituted starting material (2-phenylchroman).

Quantitative Data Summary: Diagnostic Ions

Ion Identitym/z (Theoretical)OriginRelative Abundance (EI, 70eV)Relative Abundance (ESI, 30eV)
Molecular Ion 238 M⁺60-80%<5% (as M⁺)
Protonated Molecule 239 [M+H]⁺N/A100% (Base Peak)
RDA Fragment A 134 A-Ring (Formyl-QM)100% (Base Peak) 40-60%
RDA Fragment B 104 B-Ring (Styrene)20-40%10-20%
Decarbonylated A 106 m/z 134 - CO30-50%10-30%
Tropylium 91 C₇H₇⁺40-60%5-15%

Note: In EI, m/z 134 is typically the base peak due to the stability of the conjugated quinone methide system. In ESI, the protonated parent is the base peak, and collision energy is required to generate the m/z 134 fragment.

References

  • Principles of Flavonoid Fragmentation

    • Justesen, U. (2000). Collision-induced fragmentation of deprotonated flavonoids. Journal of Mass Spectrometry.
    • [Link][2]

  • Retro-Diels-Alder Mechanisms in Mass Spectrometry

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook.
    • [Link]

  • Synthesis and Analysis of Formyl Chromans

    • Nandgaonkar, et al. (2005). Synthesis and Characterization of 3-Formyl-6-methylchromone.
    • [Link][3][4]

  • General EI vs ESI Comparison

    • Siuzdak, G. (2004). The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press.
    • [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Chroman-6-carbaldehyde vs. Benzaldehyde for Synthetic and Medicinal Chemistry

Executive Summary In the landscape of aromatic aldehydes used in drug discovery and fine chemical synthesis, benzaldehyde serves as the foundational benchmark. However, its reactivity profile is significantly altered by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of aromatic aldehydes used in drug discovery and fine chemical synthesis, benzaldehyde serves as the foundational benchmark. However, its reactivity profile is significantly altered by the introduction of complex substituents. This guide provides an in-depth comparison of the chemical reactivity of chroman-6-carbaldehyde against unsubstituted benzaldehyde. We will demonstrate through mechanistic analysis and proposed experimental frameworks that the chroman moiety, via its integrated ether oxygen, acts as a potent electron-donating group. This electronic effect deactivates the aldehyde's carbonyl carbon towards nucleophilic attack and reduction but activates it towards oxidation. These predictable, yet significant, differences in reactivity hold critical implications for reaction design, chemoselectivity, and the strategic synthesis of complex molecules.

Introduction

Benzaldehyde is the archetypal aromatic aldehyde, a cornerstone building block whose reactivity has been exhaustively studied. Its aldehyde group is moderately electrophilic, readily undergoing nucleophilic addition, oxidation, and reduction. Chroman-6-carbaldehyde, while structurally similar, contains a fused dihydropyran ring. This structural motif is prevalent in a vast array of biologically active natural products, including tocopherols (Vitamin E) and various flavonoids.

The central question for any chemist utilizing these building blocks is: How does the chroman substituent fundamentally alter the reactivity of the aldehyde compared to the simple phenyl group of benzaldehyde? Understanding this difference is not merely academic; it directly influences the choice of reaction conditions, the potential for side reactions, and the overall efficiency of a synthetic route. This guide will dissect the electronic and steric profiles of both molecules and provide a framework for predicting and confirming their reactivity in key chemical transformations.

Part 1: Analysis of Electronic and Steric Profiles

The reactivity of an aldehyde is overwhelmingly governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either increase this electrophilicity by withdrawing electron density or decrease it by donating electron density.[1][2]

Benzaldehyde: The Baseline

In benzaldehyde, the phenyl ring itself acts as a weak electron-donating group through resonance, which slightly reduces the carbonyl carbon's partial positive charge compared to aliphatic aldehydes.[1][3][4] This makes it inherently less reactive towards nucleophiles than compounds like acetaldehyde but provides a neutral reference point for our comparison.

Chroman-6-carbaldehyde: The Electron-Donating Influence

The defining feature of chroman-6-carbaldehyde is the ether oxygen atom within the fused heterocyclic ring. This oxygen is positioned para to the carbaldehyde group. Its non-bonding electron pairs can be delocalized into the aromatic π-system through a strong resonance effect (+R).[5][6] This donation of electron density significantly increases the electron density of the entire aromatic ring and, crucially, reduces the partial positive charge on the carbonyl carbon.

While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is dominant for substituents in the para position.[7] Consequently, the chroman moiety acts as a net electron-donating group (EDG) , rendering the aldehyde less electrophilic and therefore less reactive towards nucleophiles than unsubstituted benzaldehyde.[1][8]

Sterically, the chroman group is bulkier than the phenyl ring of benzaldehyde. However, since the bulk is located away from the immediate vicinity of the aldehyde functional group, its impact on the approach of most nucleophiles is expected to be minimal compared to the powerful electronic effects at play.

Visualizing Electronic Effects

The following diagram illustrates the key resonance contributor in chroman-6-carbaldehyde responsible for deactivating the carbonyl group towards nucleophilic attack.

Caption: Electronic comparison of Benzaldehyde and Chroman-6-carbaldehyde.

Part 2: Comparative Reactivity in Key Transformations

Based on the electronic analysis, we can predict distinct reactivity patterns for our two aldehydes. Here, we propose experimental protocols designed to validate these predictions.

A. Nucleophilic Addition Reactions (e.g., Wittig, Grignard, Cyanohydrin Formation)

Nucleophilic addition is the cornerstone reaction of aldehydes. Its rate is directly proportional to the electrophilicity of the carbonyl carbon.[8]

Hypothesis: Benzaldehyde will react significantly faster with nucleophiles than chroman-6-carbaldehyde.

Supporting Rationale: The rate of nucleophilic addition is accelerated by EWGs and decelerated by EDGs.[1] The electron-donating chroman substituent reduces the carbonyl's electrophilicity, creating a higher activation energy barrier for the approaching nucleophile compared to benzaldehyde.

Proposed Validating Experiment: A Competitive Wittig Reaction

A competitive reaction provides an unambiguous, internally controlled measure of relative reactivity.

G Workflow: Competitive Wittig Reaction start Equimolar Mixture: Benzaldehyde (1 eq) Chroman-6-carbaldehyde (1 eq) in Anhydrous THF reaction Combine & React: Add ylide solution to aldehyde mixture at 0°C. Stir until ylide color fades. start->reaction ylide Generate Ylide: Ph3PCH3Br + n-BuLi (0.5 eq, Limiting Reagent) ylide->reaction quench Reaction Quench: Add saturated NH4Cl(aq) reaction->quench analysis Analysis: Extract with Et2O, dry, concentrate. Analyze product ratio via 1H NMR or GC-MS. quench->analysis result Determine Ratio: Styrene vs. 6-vinylchroman analysis->result

Caption: Experimental workflow for comparing aldehyde reactivity.

Expected Outcome & Data Interpretation

The ratio of the alkene products (styrene from benzaldehyde, 6-vinylchroman from chroman-6-carbaldehyde) will directly reflect the relative rates of reaction. We expect a product ratio significantly favoring styrene.

AldehydeSubstituent EffectExpected Relative Rate (k/k₀)Expected ProductPredicted Outcome
Benzaldehyde (Reference)None (H)1.0StyreneMajor Product
Chroman-6-carbaldehydeElectron-Donating< 1.06-VinylchromanMinor Product
B. Oxidation to Carboxylic Acid

The oxidation of aldehydes involves the loss of electrons from the C-H bond of the aldehyde group.

Hypothesis: Chroman-6-carbaldehyde will be oxidized more readily (i.e., faster) than benzaldehyde under mild conditions.

Supporting Rationale: Electron-donating groups stabilize the electron-deficient transition state that often forms during oxidation, thereby lowering the activation energy.[9][10] The electron-rich aromatic system of chroman-6-carbaldehyde facilitates the oxidation process. Studies on substituted benzaldehydes often show a positive reaction constant (ρ) in Hammett plots for oxidation, indicating that the reaction is favored by electron-withdrawing groups that stabilize a developing negative charge, but the mechanism can be complex and oxidant-dependent.[9][10][11] However, for many common oxidants, an electron-rich substrate is more susceptible to the initial oxidative attack.

Proposed Validating Experiment: Parallel Oxidation Monitoring

  • Setup: Prepare two separate reactions under identical conditions (e.g., temperature, solvent, concentration).

  • Reactants:

    • Reaction A: Chroman-6-carbaldehyde (1 eq) with a mild oxidant like Ag₂O or MnO₂ (2 eq).

    • Reaction B: Benzaldehyde (1 eq) with the same mild oxidant (2 eq).

  • Monitoring: Track the disappearance of the starting aldehyde in both reactions over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: The reaction that reaches completion first is the more reactive one.

Expected Outcome

AldehydeSubstituent EffectExpected Reactivity in Oxidation
Benzaldehyde (Reference)None (H)Baseline Rate
Chroman-6-carbaldehydeElectron-DonatingFaster Rate
C. Reduction to Alcohol

The reduction of aldehydes by hydride reagents (e.g., NaBH₄, LiAlH₄) is mechanistically a nucleophilic addition of a hydride ion (H⁻).

Hypothesis: Benzaldehyde will be reduced faster than chroman-6-carbaldehyde.

Supporting Rationale: The logic is identical to that of other nucleophilic additions. The rate-determining step is the attack of the hydride nucleophile on the electrophilic carbonyl carbon.[1] The less electrophilic aldehyde, chroman-6-carbaldehyde, will present a higher energy barrier to this attack.

Proposed Validating Experiment: A competitive reduction experiment, similar in design to the Wittig protocol, can be employed using a limiting amount of NaBH₄. Analysis of the resulting benzyl alcohol vs. (chroman-6-yl)methanol ratio by NMR or GC would confirm the relative reactivity.

Expected Outcome

AldehydeSubstituent EffectExpected Relative Rate of Reduction
Benzaldehyde (Reference)None (H)Faster
Chroman-6-carbaldehydeElectron-DonatingSlower

Part 3: Implications for Drug Development and Chemical Synthesis

The divergent reactivity of these two aldehydes is a powerful tool for the synthetic chemist.

  • Chemoselectivity: In a molecule containing both a chroman-6-carbaldehyde moiety and another, more electrophilic aldehyde (or ketone), a nucleophile can be directed to react selectively with the more reactive carbonyl group by carefully controlling stoichiometry and temperature. The less reactive chroman aldehyde acts as if it is "electronically protected."

  • Reaction Condition Optimization: Syntheses involving chroman-6-carbaldehyde may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or Lewis acid catalysis) to achieve reactions that proceed smoothly with benzaldehyde. Conversely, oxidations can likely be performed under milder conditions, preserving other sensitive functional groups.

  • Bioisosteric Replacement: In drug design, replacing a phenyl ring with a chroman system can significantly alter a molecule's electronic properties, influencing its binding affinity to biological targets and its metabolic stability. The change in the aldehyde's reactivity is a direct chemical consequence of this structural change.

Conclusion

While structurally related, chroman-6-carbaldehyde and benzaldehyde exhibit fundamentally different reactivity profiles rooted in their electronic properties. The chroman substituent, through its resonance-donating ether oxygen, deactivates the aldehyde group towards nucleophilic attack and hydride reduction compared to the benchmark benzaldehyde. Conversely, this same electronic enrichment renders the aldehyde more susceptible to oxidation. For researchers in synthetic and medicinal chemistry, recognizing this dichotomy is essential for designing robust, selective, and efficient chemical transformations, enabling the precise construction of complex molecules with desired biological functions.

References

  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Anbarasan, R. et al. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry.
  • Mansoor, S. Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
  • Kumbhat, S. (2003). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by [Bis(Trifluoroacetoxy)Iodo]Benzene. ResearchGate.
  • Mohanty, P. et al. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
  • da Silva, A. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Books.
  • Wikipedia. Hammett equation.
  • LibreTexts. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
  • ResearchGate. Hammett substituent constants for benzene derivatives.
  • LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2020). Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction.
  • LibreTexts. (2023). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.
  • La Salle University. Substituent Effects.
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Vaia. Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack.
  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?.

Sources

Validation

Comparative Guide: Structural Determination of 2-Phenylchroman Derivatives

This guide serves as a technical comparison resource for researchers evaluating structural determination methods for 2-phenylchroman derivatives (flavans, flavanones, catechins). It contrasts the performance of Single Cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison resource for researchers evaluating structural determination methods for 2-phenylchroman derivatives (flavans, flavanones, catechins). It contrasts the performance of Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling , providing experimental data and protocols to support the selection of SC-XRD for absolute stereochemical assignment.

Executive Summary: The Stereochemical Challenge

2-Phenylchroman derivatives are the core scaffold of flavonoids, exhibiting potent antioxidant, anticancer, and estrogenic activities. Their bioefficacy is strictly dictated by the stereochemistry at the C2 and C3 positions and the conformation of the C-ring (dihydropyran).

While NMR is the standard for solution-state characterization, it frequently fails to unambiguously resolve the absolute configuration (R vs. S) of novel derivatives without complex derivatization (e.g., Mosher's acid). SC-XRD remains the only self-validating method to determine absolute configuration and precise conformational energy minima (e.g., half-chair vs. sofa) directly.

Performance Comparison: SC-XRD vs. Alternatives

The following table objectively compares the data output "performance" of SC-XRD against high-field NMR (600 MHz) and Density Functional Theory (DFT) calculations for this specific chemical class.

Table 1: Structural Determination Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (1D/2D) DFT Modeling (Gas Phase)
Absolute Configuration Definitive (via Flack parameter)Indirect (requires derivatization or chiral shift reagents)Hypothetical (compares calculated vs. exp. spectra)
Conformational Accuracy High (0.001 Å precision)Medium (Time-averaged signals)Variable (Often overestimates planarity)
C-Ring Puckering Direct measurement of torsion anglesInferred from

coupling constants
Calculated energy minimum
Intermolecular Data Visualizes H-bonding &

-stacking
No (unless solid-state NMR)No (single molecule calculation)
Sample Requirement Single Crystal (

mm)

5 mg in deuterated solvent
None (Computational)
Time to Result 2–24 Hours (post-crystallization)1–4 HoursDays (depending on basis set)
Critical Insight: The "Half-Chair" vs. "Sofa" Debate

Experimental data confirms that SC-XRD provides superior resolution on the C-ring conformation.

  • NMR Limitation: In solution, the 2-phenylchroman ring undergoes rapid interconversion between half-chair and sofa conformers, averaging the coupling constants (

    
    ). This often leads to ambiguous assignments of cis/trans relationships.
    
  • SC-XRD Advantage: X-ray data freezes the molecule in its energetic minimum within the lattice. For example, crystallographic data for 3-hydroxy-2-phenylchroman-4-one reveals a distinct half-chair conformation with a C2-C3-C4-C4a torsion angle of

    
    48°, a detail often obscured in NMR.
    

Technical Deep Dive: Experimental X-ray Data

The following data summarizes key structural parameters derived from SC-XRD analysis of representative 2-phenylchroman derivatives. This data serves as a benchmark for validating new synthetic analogs.

Table 2: Benchmark Crystallographic Parameters (Monoclinic System)
ParameterValue / RangeSignificance
Space Group

or

Most common packing for racemic/chiral flavans.
Unit Cell (Approx)

Å,

Å,

Å
Typical dimensions for substituted flavanones.

Angle

Indicates monoclinic distortion.
C2–C1' Bond Length

Å
Connection to the phenyl ring; indicates lack of conjugation.
Dihedral Angle (

)

Angle between Chroman (A/C) and Phenyl (B) rings.
Intermolecular Forces

(1.9–2.1 Å)
Critical for solubility; forms inversion dimers.

Note on Disorder: The phenyl ring at C2 often exhibits rotational disorder in the crystal lattice. High-quality datasets (collected at 100 K) are required to model this disorder using split-site refinement (e.g., PART commands in SHELXL).

Experimental Protocol: Optimized Crystallization Workflow

Growing diffraction-quality crystals of hydrophobic 2-phenylchroman derivatives is the primary bottleneck. The following protocol uses a polarity-matched slow evaporation technique optimized for this scaffold.

Protocol: Bi-Phasic Slow Evaporation
  • Target: 2-Phenylchroman derivatives (semi-polar to non-polar).

  • Reagents: HPLC-grade Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexane.

Step-by-Step Methodology:

  • Solubility Test: Dissolve

    
    5 mg of compound in minimal EtOAc. If soluble, add Hexane dropwise until persistent turbidity appears, then add 1 drop of EtOAc to clear.
    
  • The "Good" Solvent: Prepare a saturated solution in Ethanol or Acetone (approx. 10 mg/mL). Filter through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial.
    
  • The "Bad" Solvent Layering: Carefully layer Hexane (ratio 1:1) on top of the solution using a syringe along the vial wall to prevent immediate mixing.

  • Controlled Evaporation: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle.

  • Incubation: Store at 4°C (fridge) to reduce thermal motion. Crystals typically form within 48–72 hours.

    • Why 4°C? Lower temperature promotes ordered lattice formation for flexible phenyl rings.

  • Harvesting: Mount crystals using Paratone-N oil and a cryo-loop immediately upon removal to prevent solvent loss (desolvation).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical pathway for structural determination and the specific workflow for X-ray analysis.

Diagram 1: Structural Determination Decision Matrix

DecisionMatrix Start New 2-Phenylchroman Derivative Synthesized Chiral Is Absolute Configuration (R/S) Known? Start->Chiral Solubility Is it Soluble in CDCl3 / DMSO? Chiral->Solubility Yes (Verify Purity) Crystals Can it Crystallize? Chiral->Crystals No (Need R/S) Solubility->Crystals No/Poor NMR Run 1D/2D NMR (NOESY/COSY) Solubility->NMR Yes XRD Run SC-XRD (Single Crystal X-ray) Crystals->XRD Yes (Gold Standard) DFT Run DFT Calculation (B3LYP/6-31G*) Crystals->DFT No (Amorphous) NMR->DFT Ambiguous Stereochem End Publish Data NMR->End Relative Structure XRD->End Definitive Structure

Caption: Decision matrix for selecting the optimal structural determination method based on chirality requirements and sample physical properties.

Diagram 2: Crystallization to Refinement Workflow

Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Solution Step1 Dissolve in EtOH/EtOAc Step2 Layer with Hexane Step1->Step2 Step3 Slow Evap @ 4°C Step2->Step3 Step4 Mount on Goniometer Step3->Step4 Step5 X-ray Diffraction (Mo/Cu Source) Step4->Step5 Step6 Solve Phase (SHELXT) Step5->Step6 Step7 Refine Model (SHELXL) Step6->Step7 Step8 Assign R/S (Flack Param) Step7->Step8

Caption: Step-by-step workflow from crude sample to absolute stereochemical assignment using SC-XRD.

References

  • Crystal Structure of 3-hydroxy-2-phenylchroman-4-one. PubMed Central (PMC). Available at: [Link]

  • Analysis of Conformational, Structural, and Electronic Properties of Flavan Derivatives. ACS Omega. Available at: [Link]

  • Comparison of NMR and X-ray Crystallography for Macromolecular Structure. Birkbeck College, University of London. Available at: [Link]

  • Structural and Spectral Investigation of Flavanone Derivatives. MDPI Molecules. Available at: [Link]

  • Unraveling Torsional Preferences: Comparative Analysis of Crystal vs. Gas-Phase Conformers. Journal of Chemical Information and Modeling. Available at: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde

[1] Executive Summary 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde (CAS: Specific CAS not widely listed; treat as Flavan-6-carbaldehyde derivative) is a heterocyclic organic aldehyde used primarily in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde (CAS: Specific CAS not widely listed; treat as Flavan-6-carbaldehyde derivative) is a heterocyclic organic aldehyde used primarily in medicinal chemistry and organic synthesis.[1][2][3][4]

Proper disposal requires strict adherence to protocols for organic aldehydes and cyclic ethers .[1] Due to the presence of the chroman (dihydrobenzopyran) ring and the aldehyde functionality, this compound must be managed as a Combustible, Irritant, and Potentially Reactive substance.

Immediate Directive: Do NOT dispose of via sanitary sewer or municipal trash. All waste must be routed to high-temperature incineration via a licensed hazardous waste contractor.[1]

Part 1: Chemical Identification & Hazard Profiling (SAR Analysis)[1]

In the absence of a compound-specific Safety Data Sheet (SDS) from major vendors, the following hazard profile is constructed using Structure-Activity Relationship (SAR) analysis of the functional groups (Aldehyde + Chroman backbone).

PropertyAssessmentOperational Implication
Chemical Class Heterocyclic Aldehyde / Flavonoid derivativeSegregate from strong oxidizers and bases.[1]
Functional Groups 1. Aldehyde (-CHO)2.[1] Cyclic Ether (Chroman ring)1. Susceptible to auto-oxidation (forms carboxylic acids).2.[1] Potential (low) peroxide formation upon prolonged storage.[1]
Physical State Solid (Likely crystalline powder)High potential for dust generation; use local exhaust ventilation (LEV).[1]
Toxicity Profile Irritant (H315, H319, H335) Standard PPE (Nitrile gloves, safety glasses) is mandatory. Avoid inhalation.
Flammability Combustible Keep away from open flames and heat sources.[1][5]

Part 2: Pre-Disposal Handling & Stabilization

Before disposal, the stability of the waste stream must be ensured.[6][7]

Segregation Protocols
  • Incompatible Materials: Isolate from Strong Oxidizing Agents (e.g., Nitric acid, Perchlorates) and Strong Bases (e.g., Sodium Hydroxide).

    • Reasoning: Aldehydes react exothermically with oxidizers.[1] Bases can catalyze aldol condensations or Cannizzaro reactions, generating heat and pressure in waste containers.

  • Peroxide Check: While less prone to peroxidation than simple ethers, the chroman ring is a cyclic ether. If the container has been stored for >12 months, visually inspect for crystal formation around the cap before handling.

Waste Stream Classification

Assign the waste to the appropriate stream based on your facility's coding (e.g., RCRA codes in the US):

  • Primary Stream: Non-Halogenated Organic Waste.[1]

  • RCRA Code (USA): Likely D001 (Ignitable) if in flammable solvent; otherwise, classify as "Hazardous Waste - Toxic/Irritant."[1]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Containerization: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde (95%), Debris (5%)"[1]

    • Hazard Checkbox: Irritant, Combustible.

  • Sealing: Ensure the lid is screw-tight. Do not overfill (leave 10% headspace).[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicable for: Compound dissolved in solvents (DCM, Ethyl Acetate, Ethanol).

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).[1]

  • Transfer: Pour into the Organic Solvent Waste carboy (typically white or yellow carboys).

    • Critical: Use a funnel to prevent spills.[1]

  • Log Entry: Immediately log the addition on the carboy's inventory sheet.[1]

    • Entry: "Aldehyde derivative, <1% concentration."

  • Cap Tightening: Close the container immediately after use to prevent volatile emissions.[1]

Part 4: Disposal Decision Matrix (Visualization)

The following diagram outlines the logical decision process for disposing of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde.

DisposalWorkflow Start Waste Generation: 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Dry Material Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid In Solution Segregation Segregation Check: Isolate from Oxidizers & Bases Solid->Segregation Liquid->Segregation SolidContainer Container: Wide-Mouth HDPE or Glass Jar Segregation->SolidContainer If Solid LiquidContainer Container: Solvent Carboy (Halogenated vs Non-Halogenated) Segregation->LiquidContainer If Liquid Labeling Labeling: 'Hazardous Waste - Organic Aldehyde' Mark: Irritant, Combustible SolidContainer->Labeling LiquidContainer->Labeling DisposalMethod Final Destruction: High-Temperature Incineration Labeling->DisposalMethod

Figure 1: Decision matrix for the safe segregation and containerization of chromene-aldehyde waste.

Part 5: Emergency Contingencies

Spill Management (Small Scale < 10g)
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, wear an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquids: Absorb with vermiculite or spill pads.[1]

  • Decontamination: Clean the surface with a soap/water solution.[1] Do not use bleach (potential reaction with aldehyde).[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-phenyl-2H-chromene (Analog).[1] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

Sources

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